Fmoc-Tyr-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918847 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92954-90-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr-OH, is a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique chemical structure, featuring a base-labile Fmoc protecting group on the α-amino group, allows for the controlled and sequential assembly of amino acids into peptides. The unprotected phenolic hydroxyl group on the tyrosine side chain presents both opportunities and challenges in peptide synthesis, making a thorough understanding of its chemical properties essential for its effective utilization in research and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in peptide synthesis.
Core Chemical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative chemical properties is presented in the table below. It is important to note that some properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₁NO₅ | [1][2][3] |
| Molecular Weight | 403.43 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 180 - 185 °C | [3] |
| Optical Rotation | [α]D²⁰ = -22 ± 2° (c=1 in DMF) | [3] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] | |
| CAS Number | 92954-90-0 | [1][2][3] |
Spectroscopic Data
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the fluorenyl group protons (typically in the range of 7.2-7.8 ppm), the α-proton of the amino acid, the β-protons, and the aromatic protons of the tyrosine side chain. The phenolic hydroxyl proton will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the tyrosine residue. |
| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenolic hydroxyl group, the N-H stretch of the urethane, the C=O stretch of the urethane and carboxylic acid, and aromatic C-H and C=C stretches. |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following sections provide detailed methodologies for the key steps involving this amino acid derivative.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to liberate the free amine for the subsequent coupling reaction.
Methodology:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes.
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. For sequences prone to aggregation, a second treatment of 5-10 minutes may be beneficial.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 cycles with DMF.
Amino Acid Coupling
The coupling of this compound to the free amine on the growing peptide chain requires activation of its carboxylic acid group.
Methodology:
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent in a minimal amount of DMF. Common coupling agents include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization.
-
Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These are typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Note on Side-Chain Protection: The phenolic hydroxyl group of tyrosine can undergo acylation during coupling. While this is often reversible during the subsequent Fmoc deprotection step with piperidine, for the synthesis of long or complex peptides, it is advisable to use a protected version of tyrosine, such as Fmoc-Tyr(tBu)-OH, to avoid side reactions and improve yields.
Experimental Workflow and Logical Relationships
The incorporation of an this compound residue into a peptide chain via SPPS follows a cyclical process. The logical flow of this process is illustrated in the diagram below.
Caption: SPPS cycle for this compound incorporation.
This workflow diagram illustrates the sequential steps involved in adding a single this compound residue. The cycle begins with a resin-bound peptide that has a free amino group. This free amine is then coupled with the activated this compound. Following the coupling reaction and subsequent washing, the Fmoc group is removed from the newly added tyrosine residue, preparing the peptide for the next coupling cycle. This entire process is repeated until the desired peptide sequence is assembled.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details methodologies for the synthesis of both the side-chain protected form, Fmoc-Tyr(tBu)-OH, which is standard in modern peptide chemistry, and the unprotected this compound.
Introduction
The strategic use of protecting groups is fundamental to successful peptide synthesis. For tyrosine, the phenolic hydroxyl group on its side chain is reactive and can lead to undesired side reactions, such as acylation, during peptide coupling. To prevent these issues and ensure high purity and yield of the final peptide, the side chain is typically protected. The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and is cleaved under the strongly acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid)[1].
This guide will compare different synthetic routes and purification strategies, providing detailed protocols and quantitative data to aid researchers in optimizing their laboratory procedures.
Synthesis of Fmoc-Tyr(tBu)-OH
The synthesis of Fmoc-Tyr(tBu)-OH typically starts from O-tert-butyl-L-tyrosine, which is then reacted with an Fmoc-donating reagent. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
While Fmoc-Cl is more reactive, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can generate corrosive byproducts. Fmoc-OSu is generally preferred as it is more stable, easier to handle, and the reaction conditions are easier to control, often resulting in fewer side reactions and a cleaner product profile[1].
Comparative Synthesis Data
| Parameter | Method 1: Fmoc-Cl | Method 2: Fmoc-OSu |
| Starting Material | O-tert-butyl-L-tyrosine | O-tert-butyl-L-tyrosine |
| Fmoc Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Solvent System | Tetrahydrofuran (THF) and water | Acetone and water |
| Base | Sodium carbonate (Na2CO3) | Sodium carbonate (Na2CO3) |
| Reaction Time | Monitored by TLC until completion | 8 hours |
| Reported Yield | 80.1% | 93.2 - 95.4%[2] |
| Reported Purity (pre-purification) | Not specified | Not specified |
Synthesis Pathway for Fmoc-Tyr(tBu)-OH
Experimental Protocol: Synthesis of Fmoc-Tyr(tBu)-OH via Fmoc-OSu
This protocol is adapted from a patented method demonstrating high yield[2].
-
Dissolution: In a suitable reaction vessel, dissolve O-tert-butyl-L-tyrosine ethyl ester hydrochloride (Tyr-OEt·HCl, 19.8 g) in a mixture of acetone (160 ml) and water (40 ml).
-
pH Adjustment: Adjust the pH of the solution to 8-9 by the portion-wise addition of sodium carbonate (Na2CO3).
-
Fmoc Protection: Add Fmoc-OSu (33.7 g) to the reaction mixture and stir at room temperature for 8 hours.
-
Precipitation: After the reaction is complete, adjust the pH to 2-3 with 1M hydrochloric acid. This will cause the product to precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitated Fmoc-Tyr(tBu)-OEt by filtration and wash the solid with water.
-
Drying: Dry the product under vacuum. A yield of approximately 40.1 g (93.2%) of the ethyl ester can be expected[2].
-
Saponification (Not detailed in the reference, but a necessary subsequent step): The resulting ethyl ester must then be saponified (e.g., using LiOH in a THF/water mixture) followed by acidic workup to yield the final carboxylic acid product, Fmoc-Tyr(tBu)-OH.
Synthesis of Unprotected this compound
While less common for SPPS due to the reactivity of the unprotected hydroxyl group, this compound can be synthesized for specific applications. The synthesis is analogous to that of the protected version, starting from L-tyrosine.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general method for Fmoc protection of amino acids.
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of 10% sodium carbonate.
-
Fmoc Protection: Cool the solution to 0°C and add a solution of Fmoc-OSu in dioxane.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Precipitation: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Extraction: Extract the precipitated this compound with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Purification of this compound Derivatives
Crude Fmoc-amino acids can be purified by recrystallization or column chromatography to achieve the high purity required for peptide synthesis.
Purification Method Comparison
| Method | Typical Solvents/Conditions | Reported Purity | Advantages | Disadvantages |
| Recrystallization | Toluene; Ethyl acetate/hexane | >99% achievable | Cost-effective, scalable | Yield loss, solvent selection can be challenging |
| Column Chromatography | Silica gel with a mobile phase of methanol in dichloromethane (e.g., 2.5% MeOH in DCM)[3] | High purity | High resolution, good for removing closely related impurities | More expensive, requires more solvent, can be less scalable |
Experimental Protocol: Recrystallization from Toluene
This method has been reported for the purification of various Fmoc-amino acids.
-
Dissolution: In a flask, suspend the crude Fmoc-Tyr(tBu)-OH (100g) in toluene (600ml).
-
Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to 30±5°C and continue stirring for approximately 2 hours to allow for crystallization.
-
Isolation: Filter the crystalline product and wash the filter cake with cold toluene.
-
Drying: Dry the purified product under vacuum at 50°C.
Purification Workflow
Analytical Characterization
The identity and purity of the synthesized Fmoc-Tyr(tBu)-OH should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Typical Characteristics |
| HPLC | Purity assessment and quantification of impurities | Purity typically ≥98% for commercial products[4]. |
| ¹H NMR | Structural confirmation | Characteristic peaks for the Fmoc, tert-butyl, and tyrosine protons. |
| ¹³C NMR | Structural confirmation | Characteristic peaks for all carbon atoms in the molecule[5]. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Expected m/z corresponding to [M+H]⁺ or other adducts. |
| FTIR Spectroscopy | Functional group identification | Characteristic absorptions for C=O (carbamate and carboxylic acid), N-H, and aromatic C-H bonds[5]. |
| Melting Point | Purity and identity confirmation | A sharp melting point range, e.g., 153-156 °C[4]. |
| Optical Rotation | Enantiomeric purity | A specific optical rotation value, e.g., [α]20/D −29±2°, c = 1% in DMF. |
Conclusion
The synthesis of Fmoc-Tyr(tBu)-OH is a well-established process crucial for the production of high-quality peptides. The use of Fmoc-OSu is generally favored over Fmoc-Cl due to its stability and the cleaner reaction profiles it affords, leading to higher yields and purity. Purification of the crude product, typically through recrystallization, is a critical step to ensure the final product meets the stringent requirements for solid-phase peptide synthesis. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.
References
A Technical Guide to the Solubility of Fmoc-Tyr-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Core Principles of this compound Solubility
The solubility of this compound is governed by its molecular structure, which combines the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group with the polar α-amino acid portion containing a phenolic side chain. This amphipathic nature dictates its solubility profile, making it generally soluble in polar aprotic organic solvents and less soluble in nonpolar solvents and water.
Common solvents employed in SPPS include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).[1][2] The choice of solvent is critical as it must effectively solvate the growing peptide chain, the resin support, and the incoming Fmoc-amino acid to ensure efficient reaction kinetics.
Quantitative and Qualitative Solubility Data
The following tables summarize the available solubility data for this compound and its commonly used tert-butyl protected derivative, Fmoc-Tyr(tBu)-OH. The data has been aggregated from various chemical suppliers and literature sources. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.
Table 1: Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Solubility (Qualitative) |
| Dimethyl sulfoxide (DMSO) | 403.43 | 66.67 mg/mL (approx. 0.165 M)¹ | Soluble |
| N,N-Dimethylformamide (DMF) | 403.43 | approx. 201.7 mg/mL (approx. 0.5 M)² | Clearly Soluble |
| Dichloromethane (DCM) | 403.43 | Data not available | Soluble[3] |
| Chloroform | 403.43 | Data not available | Soluble[3] |
| Ethyl Acetate | 403.43 | Data not available | Soluble[3] |
| Acetone | 403.43 | Data not available | Soluble[3] |
| N-Methyl-2-pyrrolidone (NMP) | 403.43 | Data not available | Generally good solubility³ |
| Tetrahydrofuran (THF) | 403.43 | Data not available | Used as a reaction solvent⁴ |
| Acetonitrile (ACN) | 403.43 | Data not available | Can be used for couplings⁵ |
| Water | 403.43 | Data not available | Sparingly soluble |
¹ Requires ultrasonic assistance to dissolve.[4] ² Calculated from a supplier's note of "clearly soluble" for 1 mmole in 2 ml of DMF. ³ Most Fmoc-amino acids are reported to be very soluble in NMP.[2] ⁴ THF is mentioned as a solvent in synthesis procedures involving Fmoc-amino acids. ⁵ Acetonitrile has been reported as an effective solvent for SPPS, particularly with PEG-based resins.[5]
Table 2: Solubility of Fmoc-Tyr(tBu)-OH
| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Solubility (Qualitative) |
| Dimethyl sulfoxide (DMSO) | 459.53 | 90 - 100 mg/mL (approx. 0.196 - 0.218 M)⁶ | Soluble |
| N,N-Dimethylformamide (DMF) | 459.53 | >10 mg/mL (approx. >0.022 M)⁷ | Soluble |
| Ethanol | 459.53 | Data not available | Slightly Soluble |
| Water | 459.53 | Data not available | Insoluble |
| Petroleum Ether | 459.53 | Data not available | Insoluble |
⁶ Requires ultrasonic assistance to dissolve.[1][6] ⁷ Based on concentrations used for optical activity measurements where the compound is fully dissolved.[7]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol can be adapted based on available laboratory equipment.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the solid.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
-
Sampling and Solvent Evaporation:
-
Carefully extract a precise volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
-
Transfer the aliquot to a pre-weighed, dry container.
-
Evaporate the solvent from the aliquot completely. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the decomposition point of this compound) or under high vacuum in a desiccator.
-
-
Mass Determination and Calculation:
-
Once the solvent is fully evaporated, weigh the container with the dried residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.
-
The solubility can then be expressed in various units:
-
g/L: (mass of residue in g) / (volume of aliquot in L)
-
mg/mL: (mass of residue in mg) / (volume of aliquot in mL)
-
mol/L (Molarity): (mass of residue in g / molar mass of this compound) / (volume of aliquot in L)
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process and the general workflow for utilizing this compound in SPPS.
Caption: Workflow for determining this compound solubility.
Caption: Role of this compound solubility in SPPS.
Conclusion
The solubility of this compound is a key parameter for the successful execution of solid-phase peptide synthesis. While highly soluble in common polar aprotic solvents like DMF and DMSO, quantitative data in other solvents such as NMP, THF, and ACN is not as readily available. The provided experimental protocol offers a reliable method for researchers to determine solubility in their specific solvent systems. A thorough understanding and empirical determination of solubility will aid in the optimization of peptide synthesis protocols, ultimately leading to higher purity and yield of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CAS:92954-90-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Stability and Storage of Fmoc-Tyr(tBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). Ensuring the integrity of this critical raw material is paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. This document outlines key stability data, detailed experimental protocols for stability and purity assessment, and potential degradation pathways.
Stability Profile of Fmoc-Tyr(tBu)-OH
The stability of Fmoc-Tyr(tBu)-OH is influenced by temperature, moisture, and the physical state (solid or in solution). The following tables summarize the available quantitative data on the stability of Fmoc-Tyr(tBu)-OH under various conditions.
Table 1: Stability of Solid Fmoc-Tyr(tBu)-OH
| Storage Condition | Duration | Stability |
| -20°C | 3 years | Stable[1] |
| -20°C | ≥ 4 years | Stable[2] |
| 4°C | 2 years | Stable[1] |
| 2-8°C | Not specified | Recommended storage condition |
| Room Temperature | Not specified | Short-term transport on wet ice is common[2] |
Table 2: Stability of Fmoc-Tyr(tBu)-OH in Solution
| Storage Condition | Solvent | Duration |
| -80°C | Not specified | 6 months |
| -20°C | Not specified | 1 month |
Recommended Storage and Handling
For long-term storage, it is recommended to store solid Fmoc-Tyr(tBu)-OH at -20°C in a tightly sealed container to protect it from moisture.[1][2] For shorter periods, storage at 2-8°C is also acceptable. When preparing solutions, it is advisable to use them promptly. If storage of solutions is necessary, they should be kept at -80°C for up to six months or at -20°C for up to one month to minimize degradation.
Experimental Protocols
The following are representative protocols for assessing the stability and purity of Fmoc-Tyr(tBu)-OH, based on established principles and regulatory guidelines such as the ICH Q1A(R2) guideline.
Long-Term and Accelerated Stability Study Protocol
This protocol is designed to establish a re-test period for Fmoc-Tyr(tBu)-OH.
Objective: To evaluate the stability of solid Fmoc-Tyr(tBu)-OH under long-term and accelerated storage conditions.
Materials:
-
Fmoc-Tyr(tBu)-OH (at least three different batches)
-
Climate chambers set to the conditions specified in Table 3.
-
Appropriate packaging that mimics the intended storage containers.
-
Validated HPLC method for purity and degradation product analysis.
Method:
-
Package samples of each batch of Fmoc-Tyr(tBu)-OH in the designated containers.
-
Place the samples in the climate chambers under the conditions outlined in Table 3.
-
At each time point, withdraw samples and analyze for purity and the presence of degradation products using a validated, stability-indicating HPLC method.
-
Monitor physical properties such as appearance, color, and solubility.
Table 3: Storage Conditions and Testing Frequency for Stability Studies
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Study Protocol
This protocol aims to identify potential degradation products and pathways.
Objective: To investigate the degradation of Fmoc-Tyr(tBu)-OH under various stress conditions.
Method:
-
Acidic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for 8 hours.
-
Oxidative Degradation: Treat a solution of Fmoc-Tyr(tBu)-OH with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Fmoc-Tyr(tBu)-OH to 105°C for 24 hours.
-
Photostability: Expose solid Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze all stressed samples by HPLC to determine the extent of degradation and to profile the degradation products.
HPLC Method for Purity and Degradation Product Analysis
Objective: To quantify the purity of Fmoc-Tyr(tBu)-OH and to detect any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Potential Degradation Pathways
The primary degradation pathway for Fmoc-Tyr(tBu)-OH involves the base-catalyzed cleavage of the Fmoc protecting group. This is a well-understood β-elimination reaction. The tert-butyl ether protecting group on the tyrosine side chain is generally stable to basic conditions but is labile to strong acids.
Caption: Base-catalyzed degradation of Fmoc-Tyr(tBu)-OH.
Experimental Workflows
The following diagrams illustrate the logical flow of stability and purity testing for Fmoc-Tyr(tBu)-OH.
Caption: Workflow for a formal stability study of Fmoc-Tyr(tBu)-OH.
Caption: General workflow for HPLC purity analysis of Fmoc-Tyr(tBu)-OH.
References
The Versatility of Fmoc-Tyr(tBu)-OH: A Technical Guide to its Core Applications
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone building block in modern chemical biology and drug development. As a derivative of the amino acid L-tyrosine, it is specifically engineered for use in Solid-Phase Peptide Synthesis (SPPS) employing the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The strategic placement of the base-labile Fmoc group on the α-amine and the acid-labile tert-butyl (tBu) group on the phenolic hydroxyl side chain is critical. This orthogonal protection scheme allows for the selective deprotection of the N-terminus for peptide chain elongation under mild basic conditions, while the tyrosine side chain remains protected from unwanted side reactions.[2] The tBu group is then typically removed during the final acid-mediated cleavage of the peptide from the solid support.[2]
This technical guide provides an in-depth overview of the key applications of Fmoc-Tyr(tBu)-OH, targeting researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data, and visualizes complex workflows and pathways to facilitate a comprehensive understanding of its utility in peptide synthesis, drug delivery, and the modulation of cellular signaling.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Tyr(tBu)-OH is in SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic purposes.[3] The use of the tBu protecting group on the tyrosine side chain is crucial for preventing undesired acylation during coupling steps, thereby enhancing coupling efficiency, improving the purity of the final peptide, and simplifying downstream purification processes.[1][4]
Quantitative Data for SPPS of H-Gly-Ala-Tyr-OH
The following table summarizes key quantitative parameters for the manual solid-phase synthesis of the tripeptide H-Gly-Ala-Tyr-OH on a 0.1 mmol scale, starting with Fmoc-Tyr(tBu)-OH pre-loaded on Wang resin.[3]
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin | - | Pre-loaded with Fmoc-Tyr(tBu)-OH |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | Equivalent to 0.1 mmol |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | v/v | |
| Treatment Time | 1 x 5 min, 1 x 15 min | - | |
| Amino Acid Coupling | |||
| Fmoc-Ala-OH | 155.7 (5 eq.) | mg | |
| Fmoc-Gly-OH | 148.6 (5 eq.) | mg | |
| HBTU | 189.7 (4.9 eq.) | mg | Coupling Reagent |
| DIPEA | 174 (10 eq.) | µL | Base |
| Coupling Time | 1-2 | hours | |
| Cleavage and Deprotection | |||
| Reagent | 95% TFA / 2.5% TIS / 2.5% H₂O | v/v | Cleavage Cocktail |
| Treatment Time | 2-3 | hours | |
| Yield and Purity | |||
| Crude Peptide Yield | ~85-95 | % | Varies based on synthesis efficiency |
| Purity after HPLC | >95 | % |
Experimental Protocol: Manual SPPS of H-Gly-Ala-Tyr-OH[3]
This protocol details the synthesis of the tripeptide H-Gly-Ala-Tyr-OH starting from Fmoc-Tyr(tBu)-Wang resin.
1. Resin Preparation (Swelling):
-
Weigh 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) and place it into a fritted syringe reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature.
-
After swelling, drain the DMF.
2. Synthesis Cycle 1: Alanine Coupling
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
-
Coupling: In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
3. Synthesis Cycle 2: Glycine Coupling
-
Repeat the Fmoc deprotection and washing steps as described above.
-
Prepare the activated glycine solution by dissolving Fmoc-Gly-OH (148.6 mg, 0.5 mmol), HBTU (189.7 mg, 0.49 mmol), and DIPEA (174 µL, 1.0 mmol) in 3 mL of DMF.
-
Add the activated glycine solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
4. Cleavage and Final Deprotection:
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For 200 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
SPPS Workflow Diagram
Application in Drug Delivery Systems
The unique chemical properties of Fmoc-Tyr(tBu)-OH and related Fmoc-amino acids make them valuable components in the design of advanced drug delivery systems. Their ability to self-assemble into supramolecular structures, such as hydrogels, provides a matrix for the controlled release of therapeutic agents.[5]
Hydrogel-Based Drug Delivery
Fmoc-amino acid derivatives can self-assemble into nanofibrous networks that entrap large amounts of water, forming hydrogels.[5] This process is driven by non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding. These hydrogels are attractive for drug delivery due to their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs, providing sustained release.[5]
Representative Protocol: Preparation of a Drug-Loaded Hydrogel[5]
This protocol is based on established methods for Fmoc-amino acid hydrogel formation and can be adapted for Fmoc-Tyr(tBu)-OH.
1. Stock Solution Preparation:
-
Prepare a stock solution of the Fmoc-amino acid derivative (e.g., Fmoc-Tyr(tBu)-OH) in a suitable organic solvent like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) at a concentration well above its critical gelation concentration (e.g., 20 mg/mL).
-
Prepare a stock solution of the hydrophobic drug to be encapsulated in the same organic solvent (e.g., 10 mg/mL).
2. Drug Loading and Hydrogel Formation (Solvent Switch Method):
-
In a sterile vial, mix the Fmoc-amino acid stock solution with the drug stock solution at the desired ratio.
-
To trigger self-assembly and gelation, add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the organic solution. The final concentration of the Fmoc-compound should be above its critical gelation concentration (typically 0.5% to 2% w/v).
-
Gently vortex or sonicate the mixture for a few seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. A self-supporting hydrogel should form within minutes to hours.
3. In Vitro Drug Release Study:
-
Place a defined volume of the drug-loaded hydrogel into a vial or the donor chamber of a diffusion cell.
-
Carefully add a known volume of release medium (e.g., PBS at 37 °C) on top of the hydrogel.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data for Hydrogel Drug Delivery
The following table provides reference parameters for drug loading and release from Fmoc-amino acid-based hydrogels. Actual values are highly dependent on the specific drug, hydrogelator concentration, and environmental conditions.[6][7][8][9]
| Parameter | Typical Value Range | Unit | Influencing Factors |
| Drug Loading | |||
| Loading Capacity | 1 - 10 | mg/g | Drug solubility, hydrogelator concentration, drug-matrix interactions |
| Encapsulation Efficiency | 70 - 99 | % | Preparation method (in-situ vs. post-loading), drug properties |
| Release Kinetics | |||
| Initial Burst Release | 10 - 40 | % in first few hours | Drug location within the matrix, hydrogel porosity |
| Release Duration | Hours to Days | - | Cross-linking density, drug diffusion coefficient, hydrogel degradation |
| Release Mechanism | Fickian or Non-Fickian Diffusion | - | Described by models like Higuchi or Korsmeyer-Peppas (n-value) |
Hydrogel Self-Assembly and Drug Entrapment Diagram
Antibody-Drug Conjugates (ADCs)
Fmoc-Tyr(tBu)-OH can be incorporated into the peptide linkers used in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, which targets the drug to cancer cells. The peptide linker's sequence is often designed to be cleaved by specific enzymes present in the tumor microenvironment or within the cancer cell, ensuring targeted drug release.
Representative Protocol: Synthesis of a Peptide-Linker for ADCs[3]
This protocol outlines the solid-phase synthesis of a cleavable peptide linker, such as Val-Cit, which can be further functionalized for drug conjugation. Fmoc-protected amino acids, including potentially Fmoc-Tyr(tBu)-OH for specific applications, are used.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin in DMF.
-
Remove the Fmoc group with 20% piperidine in DMF.
-
Couple the first amino acid, Fmoc-Citrulline (Fmoc-Cit-OH), using a coupling agent like HBTU/HOBt and a base like DIPEA.
2. Second Amino Acid Coupling:
-
Remove the Fmoc group from the resin-bound Citrulline.
-
Couple the second amino acid, Fmoc-Valine (Fmoc-Val-OH), using the same coupling procedure.
3. Spacer and Drug Attachment (Post-SPPS):
-
Cleave the Fmoc-Val-Cit dipeptide from the resin.
-
In solution, couple the peptide to a self-immolative spacer, like p-aminobenzyl alcohol (PAB).
-
Conjugate the cytotoxic payload (e.g., MMAE) to the spacer.
4. Functionalization for Antibody Conjugation:
-
The N-terminus of the peptide linker (after Fmoc removal) can be coupled to a molecule with a functional group (e.g., glutamic acid with a side chain protected) that can later be activated (e.g., as an NHS ester) for reaction with lysine residues on the antibody.[3]
ADC Linker Synthesis Workflow
Application in Modulating Cellular Signaling Pathways
Synthetic peptides are powerful tools for studying and modulating cellular signaling pathways. Tyrosine residues are particularly significant as their phosphorylation is a key event in many signal transduction cascades, including those that regulate cell growth, proliferation, and inflammation.[10] Peptides synthesized using Fmoc-Tyr(tBu)-OH can be designed to act as inhibitors or activators of specific protein-protein interactions or as substrates or decoys for protein tyrosine kinases (PTKs) and phosphatases.
Key Signaling Pathways
1. MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is a central pathway that transduces extracellular signals to the nucleus to regulate gene expression and cell fate.[11] It involves a three-tiered kinase system (Raf -> MEK -> ERK). Tyrosine kinases are often involved in the initial activation of this pathway.[10] Synthetic peptides corresponding to parts of MAPK have been shown to inhibit the pathway.[12]
2. PI3K/Akt Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.[13][14] Activation of receptor tyrosine kinases leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. Akt then phosphorylates numerous downstream targets to exert its effects. Peptides have been designed to activate Akt signaling to prevent apoptosis.[1]
3. NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and immunity.[15][16] Its activation can be triggered by various stimuli, including pro-inflammatory cytokines. The canonical pathway involves the phosphorylation and degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and activate target genes. Bioactive peptides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[17] A study on self-assembling peptides containing tyrosine demonstrated that the position of the tyrosine residue could influence whether the peptide induced a pro-inflammatory (M1) or anti-inflammatory (M2) response in macrophages, highlighting the immunomodulatory potential of such peptides.[18]
Signaling Pathway Diagrams
References
- 1. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinases in activation of the MAP kinase cascade by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the role of the Fmoc protecting group in peptide synthesis
An In-depth Technical Guide on the Core Role of the Fmoc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications. Its lability under basic conditions, while remaining stable to acidic and catalytic hydrogenation conditions, allows for an orthogonal protection strategy that is both efficient and versatile. This guide delves into the core principles of Fmoc-based peptide synthesis, providing detailed methodologies and data-driven insights.
The Chemical Foundation of Fmoc Protection
The Fmoc group is an amine-protecting group that is attached to the N-terminus of an amino acid. Its key characteristic is its susceptibility to cleavage by a secondary amine base, typically piperidine, through a β-elimination mechanism. This reaction is rapid and clean, yielding the free amine, dibenzofulvene, and carbon dioxide.
The stability of the Fmoc group to acidic conditions is a major advantage, as it allows for the use of acid-labile protecting groups for the amino acid side chains. This orthogonality is the basis for the selective deprotection of the N-terminus and side chains, a critical aspect of successful peptide synthesis.
Core Steps in Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The fundamental steps are:
-
Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The first amino acid is attached to this linker.
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly deprotected N-terminus of the growing peptide chain. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.
-
Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
Quantitative Data in Fmoc SPPS
The efficiency of each coupling and deprotection step is critical for the synthesis of long and pure peptides. The following tables summarize key quantitative data related to Fmoc-based SPPS.
| Table 1: Common Fmoc Deprotection Conditions and Times | |
| Reagent | Typical Concentration |
| Piperidine in DMF | 20% (v/v) |
| Piperidine in NMP | 20% (v/v) |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) |
| Table 2: Common Coupling Reagents and Reaction Times | ||
| Coupling Reagent | Additive | Typical Reaction Time |
| DIC | HOBt | 1-2 hours |
| DIC | Oxyma | 1-2 hours |
| HBTU | HOBt/DIPEA | 30-60 minutes |
| HATU | DIPEA | 30-60 minutes |
DIC: N,N'-diisopropylcarbodiimide; HOBt: 1-hydroxybenzotriazole; Oxyma: ethyl (hydroxyimino)cyanoacetate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-diisopropylethylamine.
Experimental Protocols
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Wash the resin with dichloromethane (DCM) (3 x 1 minute) and then with DMF (3 x 1 minute).
Protocol 2: Amino Acid Coupling using DIC/Oxyma
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 minute).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 3: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM (5 x 1 minute) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the purified peptide under vacuum.
Visualizing the Fmoc SPPS Workflow
The cyclical nature of Fmoc-based solid-phase peptide synthesis can be effectively visualized to understand the logical flow of the process.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.
Caption: Mechanism of Fmoc deprotection by piperidine.
Conclusion
The Fmoc protecting group strategy is a robust and highly effective method for the synthesis of peptides. Its orthogonality, mild deprotection conditions, and compatibility with a wide range of amino acid side-chain protecting groups have made it the method of choice for both routine and complex peptide synthesis in academic and industrial settings. A thorough understanding of the underlying chemistry, reaction conditions, and analytical monitoring is paramount for the successful application of this powerful technique in the development of novel peptide-based therapeutics and research tools.
A Technical Guide to Fmoc-Tyr-OH: Synthesis, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), a cornerstone reagent in modern peptide chemistry. This document details its chemical identifiers, physical properties, and critical role in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the significance of tyrosine phosphorylation in cellular signaling pathways, offering a context for the application of peptides synthesized using this vital amino acid derivative.
Chemical and Physical Data of this compound
This compound is an N-terminally protected form of the amino acid L-tyrosine, indispensable for the stepwise assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, allowing for selective deprotection under mild conditions, a hallmark of Fmoc-based solid-phase peptide synthesis.[1]
| Chemical Identifier | Value | Reference(s) |
| CAS Number | 92954-90-0 | [2] |
| Molecular Formula | C₂₄H₂₁NO₅ | [2] |
| Molecular Weight | 403.43 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(4-hydroxyphenyl)propanoic acid | [3] |
| Synonyms | Nα-Fmoc-L-tyrosine, Fmoc-L-Tyrosine | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF and DMSO | |
| Storage Temperature | 2-8°C | [4] |
The Role of this compound in Solid-Phase Peptide Synthesis
This compound is a fundamental building block in the synthesis of peptides and proteins. Its application is central to the Fmoc/tBu strategy of SPPS, where the Fmoc group protects the α-amino group, and an acid-labile group, such as tert-butyl (tBu), can be used to protect the hydroxyl side chain of tyrosine to prevent unwanted side reactions.
General Workflow for Solid-Phase Peptide Synthesis
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, coupling, and washing steps.
Experimental Protocol: Manual Solid-Phase Synthesis of a Tripeptide (e.g., Gly-Ala-Tyr)
This protocol outlines the manual synthesis of the tripeptide Gly-Ala-Tyr on a pre-loaded Fmoc-Tyr(tBu)-Wang resin.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU/DIPEA in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10-20 minutes. Drain and wash the resin thoroughly with DMF.
-
Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH and the coupling reagent in DMF.
-
Add this solution to the deprotected resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.
-
Add this solution to the deprotected resin and agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from glycine.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification: Precipitate the peptide from the filtrate using cold diethyl ether. The crude peptide can then be purified by reverse-phase HPLC.
Synthesis of Phosphotyrosine-Containing Peptides
Tyrosine phosphorylation is a key post-translational modification that regulates numerous cellular processes. The synthesis of phosphotyrosine-containing peptides is crucial for studying these signaling pathways. Several strategies exist for incorporating phosphotyrosine into peptides using Fmoc-SPPS.
| Fmoc-Tyr(P)-OH Derivative | Key Features | Coupling Conditions |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most commonly used; partially protected phosphate. | Best with uronium-based reagents (HBTU, HATU) and excess DIPEA. |
| Fmoc-Tyr(PO₃H₂)-OH | Simplest and most cost-effective; unprotected phosphate. | Sluggish coupling; best with HATU and at least three equivalents of DIPEA. |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Offers good solubility and coupling efficiency. | Standard coupling conditions. |
Tyrosine Phosphorylation in Cellular Signaling
The phosphorylation of tyrosine residues on proteins is a pivotal event in signal transduction, creating binding sites for proteins containing Src Homology 2 (SH2) domains.[5] This mechanism is central to the function of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway plays a critical role in regulating cell growth, survival, and differentiation.[6][7] Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades.[8][9]
Insulin Receptor Signaling Pathway
The insulin receptor, another RTK, is crucial for regulating glucose homeostasis.[10] Insulin binding triggers autophosphorylation of the receptor, leading to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins.[11] Phosphorylated IRS then serves as a docking site for various SH2 domain-containing proteins, including Grb2 and PI3K.[10]
Conclusion
This compound is an essential tool for chemists and biologists engaged in peptide synthesis and the study of cellular signaling. Its strategic use in SPPS enables the creation of complex peptides, including those with post-translational modifications like phosphorylation, which are vital for dissecting intricate biological pathways. A thorough understanding of its properties and applications is paramount for advancing research in drug discovery and molecular biology.
References
- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 11. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
A Technical Guide to Fmoc-Tyr(tBu)-OH: Commercial Availability, Purity Assessment, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The guide details its commercial availability, purity grades, and the experimental protocols essential for its quality assessment. Furthermore, it illustrates its pivotal role in the Fmoc/tBu orthogonal protection strategy used in the synthesis of peptides for research and therapeutic development.
Commercial Suppliers and Purity Grades
The quality of Fmoc-Tyr(tBu)-OH is paramount for the successful synthesis of high-purity peptides. A variety of chemical suppliers offer this reagent at different purity grades, typically assessed by High-Performance Liquid Chromatography (HPLC). Enantiomeric purity is also a critical parameter, ensuring the incorporation of the correct L-amino acid isomer. Below is a summary of prominent commercial suppliers and their offered purity specifications for Fmoc-Tyr(tBu)-OH.
| Supplier | Purity Grade (by HPLC) | Enantiomeric Purity | Additional Notes |
| CEM Corporation | ≥ 99.0%[1] | ≥ 99.8%[1] | 100% Fully Synthetic.[1] |
| Sigma-Aldrich (Novabiochem®) | ≥ 99% | ≥ 99.8% | High purity grade with low levels of dipeptide and free amino acid impurities. |
| Cayman Chemical | ≥ 98%[2] | Not specified | Building block for SPPS.[2] |
| MedChemExpress | 99.93% (lot specific) | Not specified | Certificate of Analysis available with lot-specific data. |
| AnaSpec | Not specified | Not specified | Reagent for peptide synthesis.[3] |
| Aapptec Peptides | Not specified | Not specified | Preferred tyrosine derivative for Fmoc SPPS.[4][5] |
Note: Purity grades and availability are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis for the most accurate and up-to-date information.
The Role of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(tBu)-OH is a derivative of the amino acid L-tyrosine, specifically designed for use in SPPS employing the Fmoc protection strategy.[6] The reactivity of tyrosine's phenolic hydroxyl side chain necessitates protection to prevent undesirable side reactions during peptide chain elongation. The tert-butyl (tBu) group serves as an acid-labile protecting group for this hydroxyl function, while the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group.
This orthogonal protection scheme is fundamental to SPPS. The Fmoc group is removed at each cycle of amino acid addition using a mild base, typically piperidine in DMF, while the tBu group remains intact. The tBu protecting group is cleaved at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[6] This strategy ensures the selective and efficient construction of the desired peptide sequence.
Figure 1. Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-Tyr(tBu)-OH.
Experimental Protocols for Quality Assessment
Rigorous quality control of Fmoc-Tyr(tBu)-OH is crucial to ensure the integrity of the final peptide product. The primary analytical techniques employed are HPLC for chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of Fmoc-Tyr(tBu)-OH and to quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Fmoc-Tyr(tBu)-OH sample
-
Reference standard of Fmoc-Tyr(tBu)-OH (if available)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the Fmoc-Tyr(tBu)-OH sample and dissolve it in 1 mL of a 1:1 (v/v) mixture of ACN and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B, and gradually increase it to elute the compound and any impurities. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Data Analysis: Integrate the peak corresponding to Fmoc-Tyr(tBu)-OH and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Enantiomeric Purity Determination by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of the L-enantiomer of Fmoc-Tyr(tBu)-OH over the D-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose-2 or CHIRALPAK® series)[7][8]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase additives
-
Fmoc-Tyr(tBu)-OH sample
-
Racemic mixture of Fmoc-Tyr(tBu)-OH (if available, to confirm peak elution order)
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC purity method.
-
Mobile Phase Preparation: The mobile phase composition is highly dependent on the chiral column used. A common mobile phase for polysaccharide-based columns is a mixture of an organic modifier like acetonitrile with an acidic additive. For example, ACN / 0.1% TFA (60:40 v/v).[8]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks corresponding to the L- and D-enantiomers. Calculate the enantiomeric purity (or enantiomeric excess) using the peak areas.
Structural Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of Fmoc-Tyr(tBu)-OH.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆))
-
Fmoc-Tyr(tBu)-OH sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Fmoc-Tyr(tBu)-OH sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H-NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Analyze the resulting spectrum for the characteristic chemical shifts and coupling patterns of the protons in the Fmoc, tyrosine, and tert-butyl groups. The spectrum should be consistent with the expected structure. For example, characteristic signals include those for the aromatic protons of the Fmoc and tyrosine moieties, the methine and methylene protons of the amino acid backbone, and the singlet for the tert-butyl group.
Figure 2. Experimental Workflow for the Quality Assessment of Fmoc-Tyr(tBu)-OH.
Common Impurities
The purity of Fmoc-Tyr(tBu)-OH can be compromised by several process-related impurities. These include:
-
Fmoc-D-Tyr(tBu)-OH: The D-enantiomer, which can arise during the synthesis of the amino acid derivative.
-
Free Fmoc-OH or Fmoc-amine: Resulting from the decomposition of the Fmoc group.
-
Dipeptides: Such as Fmoc-Tyr(tBu)-Tyr(tBu)-OH, formed during the synthesis of the protected amino acid.
-
Unprotected Fmoc-Tyr-OH: Where the tert-butyl group is absent.
-
Residual solvents and reagents: From the synthesis and purification process.
The presence of these impurities can lead to the formation of undesired side products during peptide synthesis, complicating purification and reducing the overall yield of the target peptide. Therefore, the use of highly purified Fmoc-Tyr(tBu)-OH is essential for achieving reliable and reproducible results in peptide synthesis.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-Tyr(tBu)-OH [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. phenomenex.com [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety and handling precautions for Fmoc-Tyr-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes. This document summarizes critical safety data, outlines standard handling protocols, and provides a visual workflow for safe laboratory practices.
Hazard Identification and Classification
This compound is generally not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1] However, as with any chemical reagent, it is essential to handle it with care to minimize potential risks. Some safety data sheets (SDS) indicate that it may cause skin and eye irritation.[2]
GHS Hazard Statements (Aggregated from multiple sources):
While not universally classified as hazardous, some suppliers have reported the following potential hazards associated with similar Fmoc-protected amino acids. Users should handle the compound with the assumption that these hazards may be present.
| Hazard Code | Hazard Statement | Reported by some suppliers for similar compounds |
| H315 | Causes skin irritation | Yes |
| H319 | Causes serious eye irritation | Yes |
| H335 | May cause respiratory irritation | Yes |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3][4] |
Handling and Storage Protocols
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Handling
-
Ventilation: Use in a well-ventilated area.[1][3] Appropriate exhaust ventilation should be provided at places where dust is formed.[1][3][5]
-
Personal Hygiene: Avoid contact with skin and eyes.[3][6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.
-
Dust Formation: Avoid the formation of dust and aerosols.[3][6]
Storage
-
Temperature: Store in a cool place. Recommended storage temperatures are typically between 2°C and 8°C.[1] Some sources suggest storage at -20°C for long-term stability.[7]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[3][5] |
| Skin Protection | Handle with impervious gloves. The type of glove material should be selected based on the specific laboratory conditions and potential for contact. Dispose of contaminated gloves after use.[1][3][8] |
| Body Protection | Wear a laboratory coat or other protective clothing. The type of body protection must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[5][8] Respiratory protection is generally not required if adequate ventilation is maintained.[1][8] |
Accidental Release Measures
In the case of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Use personal protective equipment.[3] Avoid dust formation.[3][6] Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]
-
Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable container for disposal.[1][5]
Fire-Fighting Measures
While this compound is not highly flammable, appropriate measures should be taken in the event of a fire in the vicinity.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]
-
Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[6][8]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][8]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Fmoc-Tyr(tBu)-OH - Safety Data Sheet [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The most widely adopted method is the Fmoc/tBu strategy, which offers mild reaction conditions and versatility.[1][2][3] This protocol focuses on the use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block for incorporating tyrosine residues into a peptide sequence. The tert-butyl (tBu) group protects the reactive hydroxyl side chain of tyrosine, preventing unwanted side reactions during synthesis.[4][5] This protection is stable to the basic conditions used for Nα-Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4]
Physicochemical Properties of Fmoc-Tyr(tBu)-OH
A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.
| Property | Value |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |
| CAS Number | 71989-38-3 |
| Molecular Formula | C₂₈H₂₉NO₅ |
| Molecular Weight | 459.5 g/mol |
| Appearance | White to off-white solid |
| Side-Chain Protecting Group | tert-Butyl (tBu) |
| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF). tBu: Acid-labile (e.g., high concentration of TFA).[4] |
Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH
The overall workflow for SPPS involves the sequential removal of the Fmoc protecting group and the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis.
| Parameter | Value/Procedure |
| Resin Type | Wang Resin or Rink Amide Resin |
| Starting Amount | ~200 mg (for a substitution of 0.5 mmol/g)[1] |
| Swelling Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |
| Procedure | 1. Place the resin in a fritted syringe reaction vessel. 2. Add 5 mL of DMF or DCM. 3. Agitate for at least 30-60 minutes at room temperature. 4. Drain the solvent. |
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
| Parameter | Value/Procedure |
| Reagent | 20% (v/v) Piperidine in DMF |
| Volume | 5 mL per 200 mg of resin |
| Procedure | 1. Add the deprotection solution to the swelled resin. 2. Agitate for 3-5 minutes. Drain. 3. Add a fresh aliquot of the deprotection solution. 4. Agitate for an additional 15-20 minutes.[3][6] 5. Drain the solution and wash the resin thoroughly. |
| Washing Steps | Wash the resin with DMF (5 x 5 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] |
Amino Acid Coupling: Incorporating Fmoc-Tyr(tBu)-OH
This protocol describes the activation and coupling of Fmoc-Tyr(tBu)-OH. The same general procedure applies to other Fmoc-amino acids.
| Parameter | Value/Procedure |
| Amino Acid | Fmoc-Tyr(tBu)-OH (0.5 mmol, 229.8 mg) |
| Coupling Reagent | HBTU (0.49 mmol, 185.7 mg) or HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL) |
| Solvent | DMF (3-5 mL) |
| Pre-activation | 1. Dissolve Fmoc-Tyr(tBu)-OH, HBTU, and DIPEA in DMF in a separate vial. 2. Allow the mixture to pre-activate for 5-10 minutes.[1] |
| Coupling Procedure | 1. Add the activated amino acid solution to the deprotected resin. 2. Agitate the mixture for 1-2 hours at room temperature.[1] 3. Drain the coupling solution. |
| Washing Steps | Wash the resin with DMF (5 x 5 mL) to remove excess reagents and byproducts.[1] |
| Monitoring | A qualitative ninhydrin (Kaiser) test can be performed on a small resin sample to confirm the completion of the coupling reaction (a negative result indicates completion).[2] |
The cycle of deprotection and coupling is illustrated below:
Caption: The iterative cycle of deprotection and coupling in SPPS.
Final Cleavage and Side-Chain Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (like tBu on Tyrosine) are simultaneously removed.
Important: The N-terminal Fmoc group must be removed before cleavage.[7]
| Parameter | Value/Procedure |
| Cleavage Cocktail | Reagent K: TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5 v/v) is a common choice for peptides containing Tyr.[8] A simpler cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water is also frequently used.[1] |
| Scavengers | TIS, water, and phenol are used as scavengers to trap the reactive carbocations (e.g., tert-butyl cations) generated during cleavage, preventing side reactions with sensitive residues like Trp and Tyr.[7][9] |
| Volume | 2-5 mL per 200 mg of dry resin |
| Procedure | 1. Ensure the peptide-resin is dry. 2. In a fume hood, add the freshly prepared cleavage cocktail to the resin. 3. Agitate at room temperature for 2-3 hours.[10] 4. Filter the resin and collect the filtrate containing the peptide. 5. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. |
| Peptide Precipitation | 1. Concentrate the TFA filtrate if necessary. 2. Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess). 3. A white precipitate of the crude peptide should form. 4. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. 5. Dry the peptide pellet under vacuum. |
Summary of Quantitative Data for SPPS
This table summarizes typical quantitative parameters for a standard 0.1 mmol scale synthesis.
| Step | Reagent | Equivalents (relative to resin loading) | Typical Volume/Mass (for 0.1 mmol) | Reaction Time |
| Fmoc Deprotection | 20% Piperidine in DMF | N/A | 5 mL | 2 x (3-20 min) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 - 5 | 0.3 - 0.5 mmol | 1 - 2 hours |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 | 0.29 - 0.49 mmol | 1 - 2 hours | |
| Base (e.g., DIPEA) | 6 - 10 | 0.6 - 1.0 mmol | 1 - 2 hours | |
| Final Cleavage | TFA Cocktail | N/A | 2 - 5 mL | 2 - 3 hours |
Disclaimer: These protocols provide a general guideline. Optimization of coupling times, reagents, and cleavage conditions may be necessary depending on the specific peptide sequence, especially for "difficult sequences" prone to aggregation.[10] The use of alternative coupling reagents or additives like HOAt may be beneficial in such cases.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. chempep.com [chempep.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tyrosine residues into synthetic peptides is crucial for studying a wide range of biological processes, including signal transduction pathways mediated by tyrosine kinases. In Fmoc-based solid-phase peptide synthesis (SPPS), the hydroxyl group of the tyrosine side chain is typically protected to prevent undesirable side reactions, most notably O-acylation.[1][2] The tert-butyl (tBu) ether is a commonly employed protecting group for this purpose due to its stability under the basic conditions required for Fmoc-group removal and its facile cleavage with trifluoroacetic acid (TFA) during the final deprotection step.[3]
The selection of an appropriate coupling reagent is paramount to ensure high coupling efficiency and minimize side reactions, particularly racemization.[4][5] This document provides a detailed guide to the most effective coupling reagents for incorporating Fmoc-Tyr(tBu)-OH into a growing peptide chain, complete with comparative data and detailed experimental protocols.
Coupling Reagents for Fmoc-Tyr(tBu)-OH
A variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages.[6] They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. The choice of reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the need to suppress racemization.[7]
Comparison of Common Coupling Reagents
The following table summarizes the key characteristics of commonly used coupling reagents for Fmoc-Tyr(tBu)-OH.
| Reagent Class | Coupling Reagent | Common Additives | Base | Key Characteristics & Recommendations |
| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | A cost-effective and widely used reagent. The combination with an additive is crucial to minimize racemization.[8] The urea byproduct of DIC is soluble in common washing solvents, simplifying purification.[6] |
| EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt, OxymaPure | - | A water-soluble carbodiimide, making it suitable for both solid-phase and solution-phase synthesis. The urea byproduct is also water-soluble.[6] | |
| Phosphonium Salt | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | (Internal HOBt) | DIPEA, Collidine | Highly efficient and known to perform well for sterically hindered couplings.[6][8] |
| Aminium/Uronium Salt | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (Internal HOBt) | DIPEA, Collidine | One of the most popular and efficient coupling reagents, forming HOBt active esters.[6][9] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | (Internal HOAt) | DIPEA, Collidine | Generally considered more reactive than HBTU, making it highly suitable for difficult couplings, including those involving sterically hindered amino acids.[9][10] | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | (Internal 6-Cl-HOBt) | DIPEA, Collidine | A highly reactive reagent, often showing performance comparable to HATU.[9] | |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | (Internal OxymaPure) | DIPEA, Collidine | A safer and highly efficient alternative to HATU, with coupling efficiencies comparable to or even exceeding HATU in some cases.[6] It is particularly well-suited for microwave-assisted SPPS. |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis involving the coupling of Fmoc-Tyr(tBu)-OH. These can be adapted for automated synthesizers.
Materials
-
Fmoc-Tyr(tBu)-OH
-
Peptide synthesis grade resin (e.g., Rink Amide resin, Wang resin)
-
Coupling reagent (e.g., HBTU, HATU, COMU)
-
Additive (if required, e.g., HOBt, OxymaPure)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water[3]
-
Fritted syringe or automated peptide synthesizer
Protocol 1: HBTU/DIPEA Mediated Coupling of Fmoc-Tyr(tBu)-OH
This protocol is a standard and widely used method for routine peptide synthesis.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a fritted syringe.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase HPLC.
Protocol 2: HATU/Collidine Mediated Coupling for Sterically Hindered Residues
This protocol is recommended when coupling Fmoc-Tyr(tBu)-OH to a sterically hindered amino acid or when experiencing difficulties with the standard HBTU protocol. The use of collidine, a weaker base, can also help to minimize racemization.[10]
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HATU (2.9 equivalents), and Collidine (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing and Subsequent Steps: Follow steps 4-8 from Protocol 1.
Potential Side Reactions and Mitigation Strategies
Racemization
Racemization is a significant side reaction that can occur during the activation of the amino acid's carboxyl group, leading to the incorporation of the D-isomer.[4][5] While urethane-protected amino acids like Fmoc-amino acids are generally resistant to racemization, the risk increases with prolonged activation times and the use of strong bases.[6]
-
Mitigation:
O-Acylation of the Tyrosine Side Chain
If the hydroxyl group of tyrosine is not protected, it can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides and truncated sequences.[1][2]
-
Mitigation:
-
Always use a side-chain protected Fmoc-Tyr-OH derivative, such as Fmoc-Tyr(tBu)-OH.
-
Visualizations
Peptide Bond Formation Workflow
Caption: General workflow of peptide bond formation in SPPS.
Solid-Phase Peptide Synthesis Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Comparison of Coupling Reagent Reactivity
Caption: Relative reactivity of common coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from tyrosine (Tyr) residues during solid-phase peptide synthesis (SPPS). It covers standard and alternative methodologies, potential side reactions, and quantitative data to guide researchers in selecting the optimal strategy for their specific needs.
Introduction
The protection of the α-amino group of amino acids with the Fmoc group is a cornerstone of modern solid-phase peptide synthesis. Its base-lability allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. While generally straightforward, the deprotection of Fmoc from certain amino acids, including tyrosine, can present challenges. The phenolic side chain of tyrosine, even when protected, can be susceptible to side reactions under certain conditions. This document outlines effective strategies to mitigate these risks and ensure high-purity peptide synthesis.
The most common protecting group for the tyrosine side chain in Fmoc-based SPPS is the tert-butyl (tBu) group. This is crucial to prevent O-acylation of the nucleophilic phenolic hydroxyl group during coupling steps.[1]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine on the peptide. The excess amine in the reaction mixture then acts as a scavenger for the liberated DBF.[2][3][4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Deprotection Protocol using Piperidine
The most widely used method for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5]
Experimental Protocol
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture for 5-10 minutes at room temperature.[4][6]
-
Reagent Removal: Drain the deprotection solution.
-
Second Treatment (Optional but Recommended): For sequences prone to aggregation or difficult couplings, a second treatment with 20% piperidine in DMF for 5-10 minutes is recommended to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.
Alternative Deprotection Strategies
While piperidine is highly effective, its classification as a controlled substance in some regions and potential for side reactions have led to the development of alternative reagents.[3][7]
4-Methylpiperidine
4-Methylpiperidine is an excellent alternative to piperidine, demonstrating equivalent efficiency in Fmoc removal without being a controlled substance.[7]
Piperazine
Piperazine is another effective secondary amine for Fmoc deprotection.[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic base that can be used for Fmoc deprotection, often in combination with a nucleophilic scavenger. A common cocktail is 2% DBU and 5% piperazine in NMP.[1] This combination can be beneficial in minimizing diketopiperazine formation in sensitive sequences.[1]
Diethylamine
An inexpensive alternative, diethylamine can also be used for Fmoc removal, although it may require longer reaction times.[5]
Quantitative Data on Deprotection Reagents
The choice of deprotection reagent can influence the yield and purity of the final peptide. The following table summarizes a comparison of different deprotection agents in the synthesis of various peptides.
| Deprotection Reagent | Peptide Sequence | Purity (%) | Crude Yield (%) | Reference |
| Piperidine | NBC155 | 92.3 | 85.7 | [2] |
| 4-Methylpiperidine | NBC155 | 90.1 | 83.2 | [2] |
| Piperazine | NBC155 | 91.5 | 84.1 | [2] |
| Piperidine | NBC759 | 95.1 | 89.3 | [2] |
| 4-Methylpiperidine | NBC759 | 94.7 | 87.6 | [2] |
| Piperazine | NBC759 | 93.8 | 86.4 | [2] |
| Piperidine | H-YGGFL-NH2 | >97 | N/A | [8] |
| 4-Methylpiperidine | H-YGGFL-NH2 | 95.4 | N/A | [8] |
Note: Purity and yield can be sequence-dependent.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the deprotection of Fmoc from tyrosine-containing peptides.
-
O-acylation: If the tyrosine side chain is not protected, the nucleophilic hydroxyl group can be acylated during the subsequent coupling step. Mitigation: Always use a side-chain protecting group for tyrosine, such as tert-butyl (tBu).[1]
-
Alkylation of Tyrosine: Although considered unlikely, reactive carbocations generated from other protecting groups during cleavage could potentially alkylate the tyrosine side-chain. Mitigation: Use of appropriate scavengers in the final cleavage cocktail is essential.[9]
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, particularly when proline is one of the first two residues. Mitigation: Using a modified deprotection cocktail such as 2% DBU and 5% piperazine in NMP can help minimize DKP formation.[1]
-
Racemization: While less common with Fmoc chemistry compared to other methods, racemization can occur, especially with C-terminal cysteine. Using milder bases or shorter deprotection times can reduce this risk.
Experimental Workflow for Fmoc-SPPS of a Tyrosine-Containing Peptide
The following diagram illustrates a typical workflow for a single coupling cycle in Fmoc-SPPS.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Conclusion
The deprotection of the Fmoc group from tyrosine residues is a critical step in SPPS that can be achieved with high efficiency using standard protocols. The use of piperidine in DMF remains the gold standard, offering rapid and complete deprotection. However, for laboratories seeking alternatives, 4-methylpiperidine and piperazine present viable options with comparable performance. Careful consideration of the peptide sequence and the potential for side reactions, along with the implementation of appropriate mitigation strategies, will ensure the successful synthesis of high-purity tyrosine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Incorporation of Fmoc-Tyr(tBu)-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tyrosine residues into peptide sequences is fundamental for the synthesis of biologically active peptides, including hormones, neurotransmitters, and therapeutic agents. The phenolic hydroxyl group of tyrosine is a key functional moiety that can be subject to post-translational modifications and is often crucial for receptor binding and biological activity. In Fmoc-based solid-phase peptide synthesis (SPPS), proper protection of this hydroxyl group is critical to prevent side reactions and ensure high purity and yield of the final peptide product.[1]
Fmoc-Tyr(tBu)-OH, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group, is the most commonly used derivative for this purpose. This orthogonal protection strategy allows for the selective deprotection of the N-terminus for chain elongation under mild basic conditions, while the side chain remains protected until the final acidic cleavage step.[1]
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Tyr(tBu)-OH into complex peptide sequences, covering coupling strategies, potential side reactions, and optimized protocols for synthesis and cleavage.
Key Considerations for Incorporating Fmoc-Tyr(tBu)-OH
Several factors must be considered to ensure the successful incorporation of Fmoc-Tyr(tBu)-OH and to minimize the occurrence of side reactions:
-
Steric Hindrance: The bulky tert-butyl group on the tyrosine side chain can create steric hindrance, potentially slowing down coupling reactions. The choice of an appropriate coupling reagent and optimized reaction conditions are crucial to overcome this challenge.
-
Racemization: Activation of the carboxylic acid of Fmoc-Tyr(tBu)-OH can lead to racemization, particularly with certain coupling reagents and under prolonged activation times. Careful selection of the activation method and additives is necessary to maintain the stereochemical integrity of the amino acid.
-
Diketopiperazine Formation: When tyrosine is the N-terminal or the second residue in the peptide chain, there is a risk of diketopiperazine (DKP) formation, especially when proline is the adjacent residue. This intramolecular cyclization leads to chain termination and the formation of a cyclic dipeptide impurity.[2]
-
Cleavage and Deprotection: The final cleavage of the peptide from the resin and the removal of the tert-butyl protecting group from the tyrosine side chain require a carefully formulated cleavage cocktail containing scavengers to prevent re-attachment of the cleaved protecting groups to sensitive residues like tyrosine and tryptophan.
Experimental Protocols
Resin Loading
The first step in SPPS is the attachment of the C-terminal amino acid to the solid support.
Protocol 1: Manual Loading of Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).
-
Add the amino acid solution to the resin and stir for 60 minutes at room temperature.
-
To cap any unreacted chloride sites, add 10 mL of a DCM/Methanol/DIPEA (80:15:5) mixture and stir for 15 minutes.
-
Drain the capping solution and wash the resin three times with N,N-dimethylformamide (DMF) and three times with DCM.
-
Dry the resin under vacuum.
Peptide Chain Elongation: Incorporation of Fmoc-Tyr(tBu)-OH
The following protocol describes a typical cycle for adding Fmoc-Tyr(tBu)-OH to the growing peptide chain.
Protocol 2: Manual Coupling of Fmoc-Tyr(tBu)-OH
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, pre-activate a solution of Fmoc-Tyr(tBu)-OH (3 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).
-
Note: For automated synthesis, these steps are programmed into the synthesizer's protocol.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups.
Protocol 3: Cleavage of Tyr(tBu)-Containing Peptides
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail suitable for peptides containing tyrosine. A common and effective choice is Reagent K .
-
Add the cleavage cocktail (approximately 10 mL per gram of resin) to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation
The choice of coupling reagent significantly impacts the efficiency of Fmoc-Tyr(tBu)-OH incorporation and the potential for side reactions. The following tables summarize quantitative data for key aspects of the synthesis.
Table 1: Comparison of Coupling Reagent Performance for Fmoc-Tyr(tBu)-OH
| Coupling Reagent | Activation Method | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | >99 | Fast, highly efficient, lower risk of racemization compared to HBTU.[3][4] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Efficient and widely used, but with a higher potential for racemization than HATU.[5] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. Slower reaction rates.[5] |
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Sequence Dependence | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation. | All amino acids, but some are more prone. | Use of additives like HOBt or Oxyma Pure.[6] Shorter pre-activation times. Use of less base. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. | High risk with Proline at position 2. Also observed with other amino acids. | Use of 2-chlorotrityl resin for sequences with C-terminal Proline. Coupling of a pre-formed dipeptide. |
| Oxidation of Tyrosine | The phenolic ring of tyrosine can be oxidized during synthesis or cleavage. | Peptides containing Tyr. | Use of scavengers in the cleavage cocktail.[7] |
Table 3: Optimized Cleavage Cocktails for Tyr(tBu)-Containing Peptides
| Cleavage Cocktail | Composition | Recommended Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues including Tyr, Trp, Met, and Cys.[7] |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A good, low-odor cocktail for peptides without other highly sensitive residues like Met or Cys. TIS is an effective carbocation scavenger. |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A lower-odor alternative to Reagent K, particularly useful for scavenging trityl groups.[7] |
Visualizations
Conclusion
The successful incorporation of Fmoc-Tyr(tBu)-OH into complex peptide sequences is readily achievable with careful consideration of the potential challenges and the implementation of optimized protocols. The use of high-efficiency coupling reagents like HATU, coupled with appropriate reaction times and monitoring, can ensure high coupling yields. Awareness and mitigation of side reactions such as racemization and diketopiperazine formation are crucial for obtaining high-purity peptides. Finally, the selection of a suitable cleavage cocktail containing effective scavengers is paramount for the clean deprotection and isolation of the final tyrosine-containing peptide. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently synthesize complex peptides incorporating this important amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Labeling Peptides with Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of tyrosine-containing peptides, specifically focusing on the use of Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS) for the development of probes in various biological assays. Detailed protocols, quantitative data summaries, and workflow visualizations are included to facilitate the seamless adoption of these techniques in your research.
Introduction
The incorporation of tyrosine residues into synthetic peptides offers a versatile tool for a multitude of biological and biochemical assays. The phenolic side chain of tyrosine can be post-translationally modified (e.g., phosphorylation) to study enzyme kinetics, or it can be utilized for direct labeling (e.g., iodination). Furthermore, its intrinsic fluorescence provides a convenient method for quantification and for studying peptide-protein interactions.[1][2][3] The use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is a cornerstone of modern solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy.[4][5] The tert-butyl (tBu) group effectively protects the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[4][5] This orthogonal protection strategy, where the Fmoc group is cleaved by a base (e.g., piperidine) and the tBu group by an acid (e.g., trifluoroacetic acid), allows for the precise and efficient synthesis of high-purity tyrosine-containing peptides.[6]
Data Presentation
Table 1: Quantitative Summary of Solid-Phase Peptide Synthesis (SPPS) of a Model Tyrosine-Containing Peptide
This table summarizes the typical quantitative parameters for the synthesis of a model tripeptide, Ac-Gly-Ala-Tyr-NH2, on a 0.1 mmol scale using Fmoc-Tyr(tBu)-OH.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Rink Amide | - | For C-terminal amide |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | |
| Amino Acid Coupling | |||
| Fmoc-Tyr(tBu)-OH | 229.8 | mg | 5 equivalents |
| Fmoc-Ala-OH | 155.7 | mg | 5 equivalents |
| Fmoc-Gly-OH | 148.6 | mg | 5 equivalents |
| Coupling Reagent (HBTU) | 189.5 | mg/cycle | 4.9 equivalents |
| Base (DIPEA) | 174 | µL/cycle | 10 equivalents |
| Coupling Time | 2 | hours/cycle | |
| Synthesis Performance | |||
| Overall Crude Yield | ~85 | % | Based on initial resin loading |
| Crude Purity (by HPLC) | >70 | % | |
| Final Purified Yield | 25-40 | % | After preparative HPLC |
| Final Purity (by HPLC) | >98 | % |
Table 2: Performance Metrics of Tyrosine-Based Peptides in Specific Assays
This table provides representative performance data for tyrosine-containing peptides in various immunoassays and binding studies.
| Assay Type | Peptide Probe | Target Molecule | Key Performance Metric | Typical Value | Reference |
| ELISA | Biotin-pTyr-Peptide | Anti-phosphotyrosine Antibody | EC50 | 1-10 nM | N/A |
| Peptide Antigen | Monoclonal Antibody | Dissociation Constant (Kd) | 10-100 nM | N/A | |
| Fluorescence Polarization | Fluorescein-pTyr-Peptide | SH2 Domain | Dissociation Constant (Kd) | 0.1-5 µM | N/A |
| Z'-factor | > 0.7 | N/A | |||
| FRET Assay | FRET-Peptide Substrate | Protease | Michaelis Constant (Km) | 1-20 µM | [7][8] |
| Catalytic Efficiency (kcat/Km) | 10^4 - 10^6 M⁻¹s⁻¹ | [7][8] | |||
| Intrinsic Tyr Fluorescence | Tyr-containing Peptide | Binding Protein | Dissociation Constant (Kd) | 0.5-15 µM | [9] |
| Fluorescence Quenching | 20-80% | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide
This protocol details the manual synthesis of a generic tyrosine-containing peptide with a C-terminal amide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Tyr(tBu)-OH and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Weigh the Rink Amide resin (e.g., 200 mg for a 0.1 mmol synthesis) into the synthesis vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add fresh 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (for the first amino acid, Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF (3 mL).
-
Pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm complete coupling (ninhydrin test; a blue color indicates incomplete reaction).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.
-
-
N-terminal Acetylation (Optional):
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (5 mL).
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage and Side-Chain Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Peptide-Coating ELISA for Antibody Screening
This protocol describes a standard indirect ELISA to screen for antibodies that recognize a synthetic tyrosine-containing peptide.
Materials:
-
96-well high-binding ELISA plates
-
Synthetic tyrosine-containing peptide
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Primary antibody solutions (e.g., hybridoma supernatants or purified antibodies)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Enzyme substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the synthetic peptide to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well of the ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer.
-
Add 100 µL of diluted primary antibody solutions to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solutions.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. Peptide-based Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BJOC - Selected peptide-based fluorescent probes for biological applications [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Fmoc-Tyr(tBu)-OH in the Construction of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tyr(tBu)-OH, or Nα-Fmoc-O-tert-butyl-L-tyrosine, is an essential building block in the solid-phase peptide synthesis (SPPS) of peptide libraries, particularly those used in drug discovery and proteomics. The tyrosine residue, with its phenolic hydroxyl group, is a common site for post-translational modifications, such as phosphorylation, making it a critical component of peptides designed to probe signaling pathways. The use of the tert-butyl (tBu) protecting group for the tyrosine side chain is crucial for preventing unwanted side reactions during peptide synthesis, thereby ensuring high purity and yield of the final peptides.[1][2] This document provides detailed application notes and protocols for the effective use of Fmoc-Tyr(tBu)-OH in the construction of peptide libraries.
Key Applications of Fmoc-Tyr(tBu)-OH in Peptide Library Synthesis
The orthogonal protection strategy offered by the Fmoc/tBu chemistry is fundamental to modern SPPS.[3] The base-labile Fmoc group on the α-amino group and the acid-labile tBu group on the tyrosine side chain allow for selective deprotection and coupling, which is essential for building peptide sequences with high fidelity.[2]
Key applications include:
-
Drug Discovery: Synthesis of peptide libraries for high-throughput screening (HTS) to identify novel therapeutic leads, such as enzyme inhibitors or receptor agonists/antagonists.[1]
-
Proteomics and Cell Biology: Creation of peptide libraries to study protein-protein interactions, identify substrates for enzymes like kinases and phosphatases, and map signaling pathways.[4][5]
-
Epitope Mapping: Generation of overlapping peptide libraries to identify the binding sites of antibodies.
-
Biomaterials Science: Development of self-assembling peptides and functionalized biomaterials where the tyrosine residue can be modified for specific applications.[6]
Data Presentation
Table 1: Key Parameters for Fmoc-Tyr(tBu)-OH in SPPS
| Parameter | Value/Range | Unit | Notes |
| Molecular Weight | 459.5 | g/mol | |
| Purity (HPLC) | ≥ 99.0 | % | High purity is crucial to avoid truncated or side-product sequences in the library. |
| Enantiomeric Purity | ≥ 99.8 | % | Ensures the correct stereochemistry of the incorporated tyrosine residue. |
| Coupling Efficiency | > 99 | % | Can be monitored using a qualitative ninhydrin (Kaiser) test.[7] |
| Fmoc Deprotection Time | 5 - 20 | minutes | Typically performed with 20% piperidine in DMF. |
| tBu Deprotection (Cleavage) | 1 - 4 | hours | Requires strong acid, typically trifluoroacetic acid (TFA), with scavengers.[8] |
Table 2: Comparison of Cleavage Cocktails for Peptides Containing Tyr(tBu)
| Cleavage Cocktail | Key Reagents | Tyr(tBu) Deprotection | Recommended For |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Yes | General-purpose cleavage for most peptide sequences.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Yes | Peptides containing multiple sensitive residues like Cys, Met, and Trp.[9] |
| TFA/DCM (1%) | 1% TFA in Dichloromethane (DCM) | No | Cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) to yield a fully protected peptide fragment. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating Fmoc-Tyr(tBu)-OH
This protocol outlines the manual synthesis of a peptide library on a solid support using the Fmoc/tBu strategy.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a fritted reaction vessel.[1]
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[10]
-
Drain the DMF.
2. Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling Cycle (including Fmoc-Tyr(tBu)-OH):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin substitution), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
Monitoring: To ensure the completion of the coupling reaction, perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.[10]
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly added amino acid, exposing the N-terminal amine for the next coupling cycle.
5. Library Synthesis:
-
Repeat the coupling and deprotection cycles (steps 3 and 4) for each subsequent amino acid in the peptide sequence. For a library, this may involve split-and-pool synthesis methods to generate a large number of unique sequences.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.[11]
-
Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) in a fume hood.[11]
-
Add the cleavage cocktail to the dry peptide-resin. The tBu group on the tyrosine will be removed during this step.
-
Agitate the mixture for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold solution of diethyl ether to precipitate the crude peptide.[11]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Peptide Library Purification and Analysis:
-
The crude peptide library can be desalted or used directly for some screening applications.
-
For more defined libraries or for hit validation, individual peptides can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides using mass spectrometry (e.g., LC-MS).
Protocol 2: High-Throughput Screening of a Tyrosine-Containing Peptide Library for Kinase Substrates
This protocol describes a general ELISA-based method for screening a peptide library to identify substrates for a specific protein tyrosine kinase (PTK).
1. Library Preparation:
-
Reconstitute the individual peptides of the library in a suitable solvent (e.g., 50% acetonitrile or DMSO) to a stock concentration (e.g., 5 mM).[4]
-
Dilute the peptide stocks to a working concentration (e.g., 0.5 mM) in a kinase reaction buffer.[4]
2. Kinase Reaction:
-
Aliquot the diluted peptides into a 384-well streptavidin-coated plate (assuming the peptides are biotinylated for capture).[4]
-
Prepare a kinase reaction mixture containing the kinase reaction buffer, ATP, and the protein tyrosine kinase of interest.[4]
-
Add the kinase reaction mixture to each well containing the peptides.
-
Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes) with gentle shaking to allow for phosphorylation.[4]
-
Stop the reaction by adding a solution of EDTA.[4]
3. Detection of Phosphorylation:
-
Wash the plate with a wash buffer (e.g., TBST) to remove unbound reagents.
-
Add a primary antibody that specifically recognizes phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate again to remove the unbound primary antibody.
-
Add a substrate for the enzyme conjugated to the antibody (e.g., TMB for HRP).
-
A colorimetric or fluorescent signal will develop in the wells where the peptides have been phosphorylated.
-
Stop the reaction and read the plate on a plate reader at the appropriate wavelength.
4. Data Analysis and Hit Identification:
-
Peptides that produce a signal significantly above the background are considered "hits."
-
The hit rate can be calculated as the percentage of peptides in the library that are identified as substrates. In one study, a primary screen of a 384-peptide library against 39 PTKs yielded an average of 25 hits per kinase.[4]
-
Hits should be validated in a secondary screen, often involving dose-response curves to determine the kinetic parameters of the phosphorylation reaction.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. nbinno.com [nbinno.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Peptide Synthesis with Fmoc-Tyr(OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology in the field of peptide chemistry, offering significant advantages over conventional solid-phase peptide synthesis (SPPS) methods.[1][2] By utilizing microwave energy to accelerate reaction rates, MAPS dramatically reduces synthesis times for both coupling and deprotection steps, while often improving the purity of the final peptide product.[1][2][3] This application note provides a detailed overview and protocols for the efficient synthesis of peptides containing the amino acid tyrosine, using Fmoc-Tyr(tBu)-OH in a microwave-assisted workflow.
Tyrosine, with its phenolic side chain, requires protection to prevent undesirable side reactions, such as O-acylation, during peptide synthesis. The tert-butyl (tBu) protecting group is a standard choice for the tyrosine hydroxyl group due to its stability under the basic conditions required for Fmoc-group removal and its facile cleavage in the final acidic cleavage step.[4] The combination of microwave technology with the robust Fmoc-Tyr(tBu)-OH building block allows for the rapid and high-purity synthesis of complex tyrosine-containing peptides.
Advantages of Microwave-Assisted Peptide Synthesis (MAPS)
Microwave energy offers rapid and uniform heating of the reaction mixture, leading to several key benefits in SPPS:[2][5]
-
Accelerated Reaction Times: Coupling reactions that may take an hour or more in conventional SPPS can often be completed in minutes using microwave energy.[1][3] Similarly, the Fmoc deprotection step is significantly faster.[1][3]
-
Improved Coupling Efficiency: For sterically hindered amino acids or "difficult" sequences prone to aggregation, microwave heating can enhance coupling efficiency, leading to higher crude peptide purity.
-
Reduced Side Reactions: The shorter reaction times at elevated temperatures can help minimize certain side reactions. However, careful temperature control is crucial to prevent epimerization, especially with sensitive amino acids.
-
Enhanced Purity of Crude Peptides: The cumulative effect of improved coupling efficiency and reduced side reactions often results in a higher purity of the crude peptide, simplifying subsequent purification steps.[2]
Data Presentation
The following tables provide a comparative summary of typical performance metrics between conventional and microwave-assisted SPPS for the synthesis of a model tyrosine-containing peptide.
Table 1: Comparison of Synthesis Cycle Times
| Step | Conventional SPPS | Microwave-Assisted SPPS (MAPS) |
| Fmoc Deprotection | 15 - 30 minutes | 3 - 5 minutes[1][3] |
| Amino Acid Coupling | 30 - 120 minutes | 5 - 10 minutes[1][3] |
| Total Cycle Time per Amino Acid | 45 - 150 minutes | 8 - 15 minutes |
| Synthesis Time for a 10-mer Peptide | ~10 - 25 hours | ~1.5 - 2.5 hours[2] |
Table 2: Illustrative Purity and Yield Comparison for a Model 10-mer Tyrosine-Containing Peptide
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MAPS) |
| Crude Purity (by HPLC) | 65 - 80% | 85 - 95%[2] |
| Overall Yield of Purified Peptide | Variable, often lower due to purification challenges | Generally higher due to cleaner crude product |
| Coupling Efficiency (per step) | ~98.0 - 99.0% | >99.5% |
Experimental Protocols
Protocol 1: General Microwave-Assisted Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for automated microwave-assisted peptide synthesis using a CEM Liberty Blue™ synthesizer or similar instrument.
1. Resin Preparation:
- Place the appropriate amount of Rink Amide resin (or other suitable resin) in the reaction vessel.
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Apply microwave irradiation (e.g., 75°C for 3 minutes).
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (e.g., 3-5 times).
3. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
- Prepare the amino acid solution: Dissolve Fmoc-Tyr(tBu)-OH (e.g., 5-fold excess) and an activator (e.g., HBTU or a DIC/OxymaPure mixture) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Apply microwave irradiation (e.g., 75-90°C for 5-10 minutes).[6]
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (e.g., 3-5 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
- Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, including the tBu group from tyrosine.
1. Cleavage Cocktail Preparation (Reagent K):
- Caution: Prepare the cleavage cocktail in a well-ventilated fume hood.
- For a peptide containing tyrosine, a common and effective cleavage cocktail is Reagent K.
- Prepare Reagent K by mixing the following components:
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5%
2. Cleavage Reaction:
- Place the dried peptide-resin in a reaction vessel.
- Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
- Stir or agitate the mixture at room temperature for 2-4 hours.
3. Peptide Precipitation:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
- Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
- A white precipitate of the crude peptide should form.
4. Peptide Isolation and Purification:
- Centrifuge the ether suspension to pellet the peptide.
- Decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for microwave-assisted peptide synthesis.
Caption: Prevention of O-acylation with tBu protection on Tyrosine.
Caption: Key parameters for optimizing MAPS of tyrosine-containing peptides.
References
- 1. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. ejbiotechnology.info [ejbiotechnology.info]
Application Notes and Protocols for Automated Peptide Synthesis Utilizing Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of tyrosine-containing peptides using automated peptide synthesizers. The protocols are centered around the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry, with a specific focus on the incorporation of Fmoc-Tyr(tBu)-OH.
Introduction to Automated Solid-Phase Peptide Synthesis (SPPS)
Automated peptide synthesis has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1] By automating the repetitive cycles of amino acid coupling and deprotection, these instruments ensure high reproducibility, reduce manual labor, and enable the synthesis of complex and long peptide sequences.[1][2] The foundational technology for most automated peptide synthesizers is Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Bruce Merrifield.[1][3] In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble solid support (resin), which simplifies the purification process at each step.[4][5]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. This method employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acid and acid-labile tert-butyl (tBu) based groups for the protection of reactive side chains.[5] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[6][7]
Automated Peptide Synthesizers: Principles and Types
Automated peptide synthesizers operate by precisely controlling the delivery of reagents and solvents, as well as reaction times and temperatures.[2] The core of the synthesis process involves a series of repetitive cycles, each consisting of deprotection, washing, coupling, and final washing steps.[2][4]
Types of Automated Peptide Synthesizers:
Automated peptide synthesizers can be broadly categorized based on their scale and throughput:
-
Research Scale Synthesizers: These are typically benchtop instruments designed for synthesizing small quantities of peptides (milligram to gram scale) for research and initial screening purposes.[4][8] They often feature single or multiple reaction vessels, allowing for the synthesis of one or several peptides simultaneously.[4][9]
-
High-Throughput Parallel Synthesizers: These systems are designed for the simultaneous synthesis of a large number of different peptides, often in a 96-well plate format.[9] They are invaluable for creating peptide libraries for drug discovery and screening applications.[9]
-
Production Scale Synthesizers: These are larger, industrial-grade instruments capable of producing peptides in kilogram quantities for preclinical and clinical studies, as well as for commercial manufacturing.[4]
Key Manufacturers and Models:
Several companies are prominent in the field of automated peptide synthesis, offering a range of instruments with varying capabilities. Some of the key players include:
-
Gyros Protein Technologies (formerly Protein Technologies, Inc.): Offers a range of synthesizers like the PurePep® Chorus and Symphony® X.[10]
-
Biotage: A leading manufacturer of both room-temperature and microwave-assisted peptide synthesizers.[3][8]
-
AAPPTec: Provides a variety of automated peptide synthesizers, from research scale to production scale, including the Focus XC and Apex 396 models.[8][9]
-
CEM Corporation: A major manufacturer of microwave-assisted peptide synthesizers, such as the Liberty line.[3]
Experimental Protocols: Synthesis of a Tyrosine-Containing Peptide
This section provides a detailed protocol for the automated synthesis of a model tripeptide, H-Gly-Ala-Tyr-OH, using Fmoc-Tyr(tBu)-OH on a Wang resin. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, preventing potential side reactions during synthesis.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Tyr(tBu)-Wang resin | 0.5 mmol/g substitution | BenchChem or equivalent | Starting solid support.[5] |
| Fmoc-Ala-OH | Peptide synthesis grade | BenchChem or equivalent | |
| Fmoc-Gly-OH | Peptide synthesis grade | BenchChem or equivalent | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard supplier | Main solvent for washing and reactions. |
| Piperidine | Reagent grade | Standard supplier | For Fmoc deprotection. |
| Diisopropylcarbodiimide (DIC) | Reagent grade | Standard supplier | Coupling reagent.[11] |
| 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | Reagent grade | Standard supplier | Coupling additive to suppress racemization.[11] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Standard supplier | Base for coupling reaction.[11] |
| Dichloromethane (DCM) | Reagent grade | Standard supplier | For resin washing. |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard supplier | For cleavage from the resin.[12] |
| Triisopropylsilane (TIS) | Reagent grade | Standard supplier | Scavenger for cleavage.[5] |
| Water | HPLC grade | Standard supplier | Component of the cleavage cocktail.[5] |
Automated Synthesis Cycle
The following protocol is a general guideline for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the peptide sequence. The synthesis is performed on a 0.1 mmol scale.
1. Resin Preparation (Swelling):
-
Place 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution) into the reaction vessel.
-
Wash the resin with DMF (5 x 5 mL) to swell it for approximately 30 minutes.[5]
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF.
-
A common two-step deprotection involves a short initial treatment (e.g., 1-2 minutes) followed by a longer treatment (e.g., 5-10 minutes) to ensure complete removal of the Fmoc group.[6][13]
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
3. Amino Acid Coupling (Alanine):
-
In a separate vial, pre-activate a solution of Fmoc-Ala-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF.[5]
-
Alternatively, use a carbodiimide-based activation with DIC (3 equivalents) and an additive like HOBt or Oxyma Pure (3 equivalents).[11]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Wash the resin with DMF (e.g., 5 times) to remove excess reagents and byproducts.[5]
4. Repeat Synthesis Cycle (Glycine):
-
Repeat the Fmoc deprotection step as described in 3.2.2.
-
Couple Fmoc-Gly-OH using the same procedure as in 3.2.3.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection to expose the N-terminal amino group of the peptide.
Cleavage and Deprotection
1. Resin Washing and Drying:
-
After the final deprotection and washing with DMF, wash the peptide-resin thoroughly with a non-volatile solvent like DCM to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]
2. Cleavage from Resin:
-
Prepare a fresh cleavage cocktail. A standard cocktail for peptides with Tyr(tBu) is 95% TFA, 2.5% TIS, and 2.5% water.[5]
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood (approximately 2 mL for 200 mg of resin).[5]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.[5]
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
3. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of H-Gly-Ala-Tyr-OH on a 0.1 mmol scale.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin | - | Pre-loaded with Fmoc-Tyr(tBu)-OH.[5] |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | |
| Amino Acids | |||
| Fmoc-Ala-OH | 155.7 | mg | 0.5 mmol (5 equivalents) |
| Fmoc-Gly-OH | 148.6 | mg | 0.5 mmol (5 equivalents) |
| Coupling Reagents | |||
| HBTU | 189.7 | mg | 0.49 mmol (4.9 equivalents) |
| DIPEA | 174 | µL | 1.0 mmol (10 equivalents) |
| Deprotection Reagent | |||
| Piperidine in DMF | 20 | % (v/v) | |
| Cleavage Cocktail | |||
| TFA | 95 | % (v/v) | |
| TIS | 2.5 | % (v/v) | |
| Water | 2.5 | % (v/v) | |
| Expected Yield (Crude) | ~70-90 | % | Dependent on synthesis efficiency. |
Visualizations
Automated Peptide Synthesis Workflow
Caption: Automated Solid-Phase Peptide Synthesis Cycle.
Fmoc-SPPS Chemistry for Tyrosine Incorporation
Caption: Chemical steps in Fmoc-SPPS of a Tyr-containing peptide.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omizzur.com [omizzur.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptide Synthesizer [peptide2.com]
- 9. peptide.com [peptide.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. bachem.com [bachem.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage of Peptides with Tyr Residues from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of tyrosine (Tyr)-containing peptides from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for cleaving peptides with Tyr residues from the resin?
The cleavage of a peptide from a solid support, along with the removal of side-chain protecting groups, is typically accomplished through acidolysis.[1] This process most commonly utilizes trifluoroacetic acid (TFA) to break the bond linking the peptide to the resin and to remove protecting groups from amino acid side chains, including the hydroxyl group of tyrosine.[1]
Q2: Why is it crucial to use scavengers in the cleavage cocktail for Tyr-containing peptides?
During TFA treatment, highly reactive cationic species are generated from protecting groups (e.g., tert-butyl cations) and the resin linker.[1][2] These electrophilic species can cause unwanted side reactions, most notably the alkylation of the electron-rich phenol side chain of tyrosine.[1] Scavengers are nucleophilic agents added to the cleavage cocktail to "trap" or quench these reactive cations, thus preventing the modification of the peptide.[1][2]
Q3: What are the most common side reactions when cleaving peptides containing tyrosine?
The primary side reaction is the alkylation of the tyrosine phenol side chain by carbocations.[1] This can lead to the formation of undesired peptide adducts.[2] Another potential issue is the reattachment of the cleaved peptide to the resin, particularly if the C-terminal residue is tyrosine.[3]
Q4: Is it necessary to protect the side chain of tyrosine during synthesis?
Yes, protecting the phenolic hydroxyl group of tyrosine is highly recommended. An unprotected tyrosine side chain is nucleophilic and can be acylated during coupling steps, leading to byproducts that are difficult to remove and result in a lower yield of the desired peptide.[4][5] The tert-butyl (tBu) group is a commonly used protecting group for the tyrosine side chain in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
Q5: How can I monitor the success of the cleavage reaction?
A small-scale "test cleavage" on a few milligrams of the peptide-resin is a common practice.[1] The resulting cleaved peptide can then be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct molecular weight and assess purity.[1] This allows for the optimization of cleavage conditions before processing the entire batch.[1]
Troubleshooting Guide
| Problem | Symptom | Potential Cause | Suggested Solution |
| Low Peptide Yield | Lower than expected quantity of crude peptide after precipitation. | 1. Incomplete cleavage from the resin.[2]2. Reattachment of the peptide to the resin, especially with C-terminal Tyr.[3]3. Peptide is soluble in the precipitation solvent (e.g., diethyl ether).[6] | 1. Increase the cleavage reaction time (e.g., from 2 hours to 4 hours).[2][3]2. Use a cleavage cocktail with appropriate scavengers to minimize reattachment.[3]3. Concentrate the ether/TFA mixture by rotary evaporation or a stream of nitrogen to see if the peptide precipitates. Alternatively, consider using a different precipitation solvent system like a 1:1 mixture of hexane and ether.[6] |
| Presence of Impurities in HPLC/MS | Multiple peaks in the HPLC chromatogram; mass spectrometry shows species with higher molecular weights than the target peptide. | 1. Alkylation of the Tyr side chain by carbocations generated during cleavage.[1]2. Oxidation of the tyrosine phenol ring.[4]3. Incomplete removal of side-chain protecting groups.[3] | 1. Ensure the use of an effective scavenger cocktail (e.g., Reagent K) to quench reactive cations.[1][2]2. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]3. Increase the cleavage time or use a stronger cleavage cocktail if protecting groups are difficult to remove.[3] |
| Peptide Fails to Precipitate | No solid material forms upon addition of the cleavage mixture to cold diethyl ether. | The peptide, particularly if it is short or hydrophobic, may be soluble in the ether/TFA mixture.[6] | 1. Increase the volume of cold diethyl ether.2. Try placing the mixture in a dry ice bath to further lower the temperature.[6]3. Slowly evaporate the ether/TFA mixture under a stream of nitrogen or using a rotary evaporator.[6]4. Lyophilize the sample directly from the cleavage solution after removing the bulk of the TFA. |
Data Presentation: Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the peptide sequence, particularly the presence of sensitive residues.
| Cleavage Cocktail | Composition (v/v/v) | Key Scavengers | Recommended For | Notes |
| Standard TFA Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Triisopropylsilane (TIS) | A good starting point for most peptides, including those with Tyrosine, and is a low-odor option.[1][2] | TIS is an effective scavenger for carbocations.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Thioanisole, EDT | A robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp, in addition to Tyr.[1][2] | This mixture has a strong odor and should be handled in a well-ventilated fume hood.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole | Thioanisole, EDT, Anisole | Particularly suited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups.[7] | Also recommended for tryptophan-containing peptides.[7] |
Experimental Protocols
Standard Protocol for Cleavage of a Tyr-Containing Peptide
This protocol is a general guideline and may need optimization based on the specific peptide and resin.
1. Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel with a sintered glass filter.[8]
-
Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin beads.[4]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]
2. Cleavage Cocktail Preparation:
-
Prepare the chosen cleavage cocktail fresh immediately before use. For 100 mg of resin, approximately 1-2 mL of the cocktail is generally sufficient.[1]
-
For a standard cocktail, carefully mix TFA, water, and TIS in a 95:2.5:2.5 ratio in a fume hood.[1]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.[1]
-
Gently agitate the mixture at room temperature for 2-3 hours.[4][8]
4. Peptide Precipitation:
-
Filter the cleavage solution containing the peptide into a clean collection tube.[1]
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[8]
-
In a separate, larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[9]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[9]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[8][9]
5. Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.[10]
-
Carefully decant the ether supernatant.[10]
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.[8]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]
-
The crude peptide can then be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.[10]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Visualizations
Caption: Workflow for cleaving Tyr-containing peptides from resin.
Caption: Troubleshooting logic for cleavage of Tyr-peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: HPLC Purification of Fmoc-Tyr-OH Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides containing Fmoc-Tyr-OH and other Fmoc-protected residues using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why would I want to purify a peptide with the Fmoc group still attached?
Purifying a peptide with the N-terminal Fmoc group intact, often called "Fmoc-on" purification, can be a highly effective strategy. The large, hydrophobic Fmoc group significantly increases the peptide's retention time on a reversed-phase column compared to shorter, truncated sequences that lack the Fmoc group (failure sequences). This difference in hydrophobicity allows for a much cleaner separation of the full-length, Fmoc-protected peptide from most synthesis-related impurities.[1]
Q2: Is the Fmoc group stable under typical reversed-phase HPLC conditions?
Yes, the Fmoc group is stable in the acidic mobile phases commonly used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[2][3] The Fmoc group is primarily labile to basic conditions (e.g., piperidine), which are not used in standard reversed-phase HPLC.[2][4] Therefore, premature deprotection on the column is not a significant concern under standard acidic conditions.
Q3: What type of HPLC column is best for purifying this compound containing peptides?
For most peptides, including those with the hydrophobic Fmoc group, a C18 reversed-phase column is the standard and most effective choice.[5] The hydrophobicity of the Fmoc group enhances its interaction with the C18 stationary phase, leading to strong retention which is ideal for separation. For very large or extremely hydrophobic peptides, a C8 or C4 column might be considered to reduce retention times.
Q4: How does the Fmoc group affect the HPLC gradient and mobile phase selection?
The presence of the Fmoc group makes the peptide significantly more hydrophobic. Consequently, a higher concentration of organic solvent (typically acetonitrile) is required for elution.
-
Mobile Phase: The standard mobile phase system of Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B) is highly effective.[3][5]
-
Gradient: You will need to use a steeper gradient or a higher starting percentage of Solvent B compared to the same peptide without the Fmoc group. Because the Fmoc-peptide is well-retained, a rapid gradient can often be used to achieve a fast and efficient purification.[1]
Q5: Can I use UV detection for my Fmoc-containing peptide?
Absolutely. The fluorenyl group of the Fmoc protecting group is a strong chromophore. This allows for sensitive UV detection at wavelengths around 254 nm and 301 nm, in addition to the standard peptide bond detection at 214-220 nm.[2][3] Monitoring at multiple wavelengths can help distinguish the Fmoc-containing peptide from other impurities.
Troubleshooting Guide
Even with a well-planned strategy, challenges can arise during HPLC purification. The table below outlines common problems, their potential causes, and solutions tailored for this compound containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Late Elution | 1. Peptide is too hydrophobic: The combined hydrophobicity of the peptide sequence and the Fmoc group results in very strong retention on the C18 column. 2. Low Peptide Solubility: The peptide may have precipitated in the injection solvent or on the column. | 1. Modify Gradient: Increase the final percentage of acetonitrile (Solvent B) to 95-100%. Consider starting the gradient at a higher initial percentage of Solvent B (e.g., 20-30%). 2. Change Column: Switch to a less retentive column, such as a C8 or C4. 3. Improve Solubility: Ensure the peptide is fully dissolved before injection. Use a small amount of a strong organic solvent like DMSO or isopropanol to dissolve the peptide, then dilute with the initial mobile phase.[6] |
| Broad or Tailing Peaks | 1. Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based column packing. 2. Peptide Aggregation: Hydrophobic peptides, especially with the Fmoc group, can aggregate. 3. Column Overload: Injecting too much sample can saturate the column. | 1. Optimize TFA Concentration: Ensure TFA concentration is at least 0.1% in both mobile phases to effectively mask silanol interactions.[6] 2. Increase Column Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can reduce aggregation, lower mobile phase viscosity, and improve peak shape.[1][7][8] 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column. |
| Poor Resolution/Separation | 1. Gradient is too steep: A rapid gradient may not provide enough time to separate the target peptide from closely eluting impurities. 2. Inappropriate Column Chemistry: The selectivity of the C18 column may not be optimal for the specific impurities present. | 1. Use a Shallower Gradient: Decrease the gradient slope (e.g., reduce the %B/minute change). This will increase the run time but can significantly improve the resolution between your target peptide and impurities.[9][10] 2. Try a Different Column: Experiment with a column that has a different stationary phase chemistry (e.g., Phenyl-Hexyl) to alter the separation selectivity. |
| Peptide is Unstable (Loss of Fmoc group) | 1. Basic Mobile Phase: Accidental use of a neutral or basic mobile phase will cleave the Fmoc group. 2. On-column Degradation (Rare): Although rare, highly sensitive peptides could potentially degrade. | 1. Verify Mobile Phase pH: Ensure both Solvent A and Solvent B are acidic (pH 2-3) due to the presence of 0.1% TFA. 2. Minimize Time on Column: Use a faster, optimized gradient to reduce the total time the peptide spends in the HPLC system. |
Experimental Protocols
Protocol 1: General HPLC Purification of an this compound Containing Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF.
-
Dilute the dissolved peptide with Solvent A (Water + 0.1% TFA) to the desired injection concentration. Ensure the final concentration of the strong solvent is low (<10%) to prevent peak distortion.
-
-
HPLC System Preparation:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Thoroughly degas both solvents before use.
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
-
Chromatographic Method:
-
Flow Rate: As per column manufacturer's recommendation (e.g., 4.0 mL/min for a 10 mm ID column).
-
Detection: Monitor at 214 nm, 254 nm, and 301 nm.
-
Gradient:
-
Start with an analytical run on a smaller scale to determine the approximate elution percentage of your peptide.
-
Based on the analytical run, design a preparative gradient. For a peptide eluting at 60% B in the analytical run, a preparative gradient could be:
-
30-70% Solvent B over 40 minutes.
-
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your Fmoc-protected peptide.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the purified Fmoc-peptide as a powder.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the HPLC purification of Fmoc-protected peptides.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. chempep.com [chempep.com]
- 3. rsc.org [rsc.org]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. waters.com [waters.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Tyr(tBu)-OH Synthesis and Peptide Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences that can arise during solid-phase peptide synthesis (SPPS) utilizing Fmoc-Tyr(tBu)-OH.
Troubleshooting Guide: Identifying and Minimizing Deletion Sequences
Deletion sequences, which are peptides lacking one or more amino acid residues from the target sequence, are a common challenge in SPPS. These impurities often arise from incomplete Fmoc deprotection or inefficient coupling steps. The quality of the Fmoc-Tyr(tBu)-OH starting material is a critical factor in preventing these issues.
Problem: Presence of Deletion Sequences in the Final Peptide Product
This is often observed as peaks with lower molecular weights than the target peptide in mass spectrometry analysis and as extraneous peaks in HPLC chromatograms.[1][2]
Systematic Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting deletion sequences in SPPS.
Frequently Asked Questions (FAQs)
Q1: How does the purity of Fmoc-Tyr(tBu)-OH affect the formation of deletion sequences?
A1: The purity of Fmoc-Tyr(tBu)-OH is paramount for successful peptide synthesis.[3] Impurities can directly lead to incomplete coupling reactions, which are a primary cause of deletion sequences.[4][5] Common detrimental impurities include:
-
Free L-Tyrosine: Can lead to the insertion of an unprotected tyrosine residue.
-
Fmoc-Tyr(tBu)-OH Dipeptides: Can cause the insertion of an incorrect dipeptide sequence.[6]
-
Enantiomeric Impurities (D-Isomers): Can result in diastereomeric peptide impurities which may be difficult to separate from the target peptide.[7]
-
Acetate: Traces of acetic acid can act as a capping agent, terminating the peptide chain and resulting in truncated sequences.[6][8]
Using high-purity Fmoc-Tyr(tBu)-OH (≥99%) significantly reduces the risk of these side reactions.[4][8] A study on the synthesis of Glucagon, a 29-amino acid peptide, demonstrated a purity increase of over 15% when using purified Fmoc-amino acids.[5]
Q2: What are the main causes of incomplete coupling during the addition of Fmoc-Tyr(tBu)-OH?
A2: Incomplete coupling is a major contributor to deletion sequences.[1] Besides impure reagents, several other factors can be responsible:
-
Steric Hindrance: The bulky nature of the tyrosine side chain and the tBu protecting group can sometimes slow down the coupling reaction.
-
Peptide Aggregation: As the peptide chain elongates, it may form secondary structures on the resin, which can physically block the N-terminus and prevent the incoming Fmoc-Tyr(tBu)-OH from accessing it.[1]
-
Suboptimal Activation: Insufficient activation of the Fmoc-Tyr(tBu)-OH carboxyl group can lead to a slow or incomplete reaction. This can be due to degraded coupling reagents or an inappropriate activation time.[4]
-
Poor Resin Swelling: If the resin is not adequately swelled, the reactive sites may not be fully accessible.[1]
Q3: How can I detect incomplete coupling or deprotection in real-time during my synthesis?
A3: In-process monitoring is crucial for preventing the accumulation of deletion sequences. The most common method is the Kaiser test (or ninhydrin test).[1][2] This colorimetric test detects the presence of free primary amines on the resin.
-
After Deprotection: A positive Kaiser test (blue color) indicates successful removal of the Fmoc group.
-
After Coupling: A positive Kaiser test indicates that there are still unreacted free amines, meaning the coupling was incomplete. In this case, a second coupling (double coupling) should be performed.[4]
Q4: What is "capping" and how can it help minimize deletion sequences?
A4: Capping is a strategy used to terminate peptide chains that have failed to undergo complete coupling.[9] After an incomplete coupling step, any remaining free amines are acetylated, typically using acetic anhydride. This prevents them from reacting in subsequent coupling cycles. While this results in a truncated peptide, this impurity is generally much shorter and has a significantly different mass and retention time from the full-length target peptide, making it easier to remove during purification.[9] This is often preferable to having a collection of difficult-to-separate deletion sequences that differ by only one amino acid from the target peptide.
Quantitative Data Summary
The quality of the starting Fmoc-amino acids has a direct impact on the purity and yield of the final peptide. The following table summarizes the recommended purity specifications for Fmoc-Tyr(tBu)-OH for use in SPPS.
| Parameter | Recommended Specification | Rationale |
| HPLC Purity | ≥ 99.0% | Minimizes the presence of undefined impurities that could interfere with the coupling reaction.[4][8][10] |
| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Prevents the incorporation of the incorrect D-isomer, which leads to hard-to-separate diastereomeric impurities.[6][8] |
| Free Amino Acid | ≤ 0.2% | Reduces the risk of double insertions of the amino acid during the coupling step.[8] |
| Acetate Content | ≤ 0.02% | Prevents premature chain termination (capping) by acetic acid, a highly reactive impurity.[6][8] |
| Dipeptide Content | ≤ 0.1% | Avoids the insertion of incorrect peptide fragments into the growing chain.[6] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling and Deprotection
This test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test solutions.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).
-
Yellow/No Change: Negative result, indicating the absence of free primary amines (incomplete deprotection or successful coupling).[2]
-
Protocol 2: Double Coupling and Capping for Difficult Couplings
This protocol should be implemented if the Kaiser test is positive after the initial coupling of Fmoc-Tyr(tBu)-OH.
Procedure:
-
First Coupling: Perform the standard coupling protocol for Fmoc-Tyr(tBu)-OH.
-
Wash: Wash the resin thoroughly with DMF.
-
Kaiser Test: Perform the Kaiser test as described in Protocol 1.
-
Decision:
-
If the Kaiser test is negative, proceed to the next deprotection step.
-
If the Kaiser test is positive, proceed with a second coupling.
-
-
Second Coupling (Double Coupling): Prepare a fresh solution of activated Fmoc-Tyr(tBu)-OH and repeat the coupling step.[4]
-
Wash and Kaiser Test: Wash the resin with DMF and perform another Kaiser test.
-
Capping (if necessary): If the Kaiser test is still positive after the second coupling, it is advisable to cap the remaining free amines.
-
Prepare a capping solution (e.g., a mixture of acetic anhydride and a non-nucleophilic base like DIPEA in DMF).
-
Add the capping solution to the resin and agitate for 30 minutes.[9]
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
-
Signaling Pathways and Workflows
Caption: The standard Fmoc-SPPS cycle and failure points leading to deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. kilobio.com [kilobio.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine Impurity 6 (Fmoc-D-Tyr(tBu)-OH) - CAS - 118488-18-9 | Axios Research [axios-research.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
Technical Support Center: Managing Tyrosine Racemization in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on managing the racemization of tyrosine and other susceptible amino acids during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is a process where a pure chiral amino acid, such as L-tyrosine, loses its stereochemical integrity, resulting in a mixture of both L- and D-isomers.[1][2] This typically occurs when the amino acid's carboxylic acid is activated for peptide bond formation.[1][3] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific chirality of its amino acids. The presence of D-isomers can lead to a significant reduction in therapeutic efficacy, altered biological activity, or the creation of diastereomeric impurities that are difficult to separate from the target peptide.[1][2]
Q2: What are the primary chemical mechanisms that cause racemization during peptide synthesis?
A2: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][4] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate's α-proton (the hydrogen on the chiral carbon) is acidic and can be removed by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a mixture of L- and D-configurations.[1][4]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate. Similar to the oxazolone pathway, this intermediate can be re-protonated from either side, resulting in racemization.[4][5] This is more common for amino acid residues with electron-withdrawing groups in their side chains.[4]
Q3: Which factors have the most significant impact on the extent of tyrosine racemization?
A3: Several factors during the coupling step influence the rate of racemization:
-
Coupling Reagents: The type of activating agent is crucial. Highly reactive reagents can increase the risk of racemization.[6][7]
-
Additives: Racemization-suppressing additives like Oxyma Pure, HOBt, and HOAt can form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.[6][8][9]
-
Base: The strength and steric hindrance of the base used are critical. Stronger, less sterically hindered bases can accelerate α-proton abstraction, increasing racemization.[1][6][9]
-
Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes favoring the side reaction.[2][9]
-
Temperature: Higher reaction temperatures can increase the rate of both the coupling reaction and the competing racemization reaction.[2][7]
Q4: How can I detect and quantify the level of racemization in my synthetic peptide?
A4: Detecting and quantifying racemization requires separating the desired peptide from its diastereomers. Common analytical methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the peptide is hydrolyzed into its constituent amino acids, which are then separated on a chiral column to quantify the D- and L-enantiomers.[10]
-
Capillary Electrophoresis (CE): CE, especially with a chiral selector like a cyclodextrin or crown ether, can separate all possible optical isomers of a peptide in a single run with high sensitivity, often with a detection limit as low as 0.05%.[1][3][11]
-
Gas Chromatography (GC): After hydrolysis and derivatization, the amino acid enantiomers can be separated on a chiral GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, NMR can be used to distinguish between diastereomers without the need for hydrolysis.[1]
Troubleshooting Guides
Problem 1: I'm observing significant racemization of the tyrosine residue. What are the most likely causes and solutions?
This is a common issue, particularly with amino acids that are susceptible to racemization. The primary factors to investigate are your choices of coupling reagent, base, additives, and reaction conditions.
-
Likely Cause: Use of a standalone carbodiimide coupling reagent (e.g., DIC, DCC) without a racemization-suppressing additive.
-
Solution: Always use carbodiimides in conjunction with an additive like Oxyma Pure or HOAt. These additives form more stable, less reactive esters that minimize the opportunity for oxazolone formation.[8][9] Consider switching to a modern phosphonium or aminium/uronium salt like COMU, which has demonstrated a very low tendency for racemization.[9][12]
-
Likely Cause: Use of a strong, non-hindered base like Diisopropylethylamine (DIPEA).
-
Solution: Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) is an excellent choice as its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization compared to DIPEA or N-methylmorpholine (NMM).[6][9][12] Also, ensure you are using the minimum amount of base necessary for the reaction.[2]
-
Likely Cause: Elevated reaction temperature.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[2] While higher temperatures can speed up coupling, they disproportionately accelerate racemization.[7]
Problem 2: My crude peptide's mass spectrum is correct, but the HPLC shows a doublet peak. How do I confirm this is due to tyrosine racemization?
A doublet peak with the correct mass is a strong indicator of the presence of a diastereomer. To confirm that racemization at the tyrosine residue is the cause, you can perform the following:
-
Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl.
-
Chiral Amino Acid Analysis: Analyze the resulting amino acid mixture using a validated chiral HPLC or GC method.[10]
-
Quantification: Compare the peak areas of the L-tyrosine and D-tyrosine enantiomers. The presence of a significant D-tyrosine peak confirms that racemization occurred at that residue during synthesis.
Data Presentation
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of D-isomer formation observed during the coupling of a racemization-prone amino acid under various conditions.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) |
| DIC | None | DIPEA | High (>5%) |
| DIC | HOBt | DIPEA | ~1.5% |
| DIC | Oxyma Pure | DIPEA | <0.5% |
| HBTU | (Internal HOBt) | DIPEA | ~1.2% |
| HATU | (Internal HOAt) | DIPEA | ~0.8% |
| COMU | (Internal Oxyma) | DIPEA | <0.2% |
Data adapted from studies on racemization-prone amino acids like Serine and Phenylalanine, as the principles are directly applicable to Tyrosine.[2] The data clearly shows that using an additive, particularly Oxyma Pure, significantly reduces racemization. Modern coupling reagents like COMU, which incorporate an Oxyma moiety, provide superior suppression.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Minimizing Tyrosine Racemization
This protocol details a standard Fmoc-based solid-phase peptide synthesis (SPPS) coupling step designed to minimize racemization.
-
Resin Preparation:
-
Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF just before adding the activated amino acid solution.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading).
-
Add Oxyma Pure (3 eq.) to the amino acid solution and dissolve completely in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes . Do not exceed this time, as prolonged pre-activation can increase racemization.
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
-
Confirmation (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines.[1] If the test is positive, a second coupling may be necessary.
-
Protocol 2: Detection of Tyrosine Racemization by Chiral HPLC
This protocol outlines the procedure for hydrolyzing a peptide and analyzing the resulting amino acids to quantify racemization.
-
Peptide Hydrolysis:
-
Place a precisely weighed amount of the purified, lyophilized peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat the sample at 110°C for 24 hours.
-
Note: To correct for any racemization that may occur during the hydrolysis step itself, a control sample of pure L-tyrosine can be subjected to the same conditions. Alternatively, using deuterated acid (6N DCl in D₂O) allows for monitoring deuterium incorporation at the α-carbon.[10]
-
-
Sample Preparation:
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried amino acid residue in a suitable buffer or mobile phase for HPLC analysis (e.g., 0.1% TFA in water).
-
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation.
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a copper (II) sulfate solution or a mixture of acetonitrile and aqueous buffer.
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm (for tyrosine).
-
Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(D-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100.
-
Visualizations
Mechanism of Racemization
Caption: Mechanism of racemization via oxazolone formation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting tyrosine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mesalabs.com [mesalabs.com]
Impact of solvent choice on Fmoc-Tyr-OH coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to solvent choice in Fmoc-Tyr-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the success of this compound coupling reactions?
A1: The choice of solvent is crucial in solid-phase peptide synthesis (SPPS) for several reasons. An effective solvent must adequately swell the resin support, ensuring that reactive sites within the polymer matrix are accessible.[1] It must also solvate the growing peptide chain to prevent aggregation, which can hinder coupling efficiency.[2] Furthermore, the solvent must dissolve the Fmoc-amino acid and coupling reagents to facilitate the reaction. The polarity and viscosity of the solvent directly impact reaction kinetics and can influence the prevalence of side reactions.[3][4]
Q2: What are the most commonly used solvents for this compound coupling, and what are their primary advantages and disadvantages?
A2: N,N-Dimethylformamide (DMF) has traditionally been the most common solvent in Fmoc-SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[2] However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[2] N-methylpyrrolidone (NMP) is a popular alternative that offers superior solvation for peptide chains and can improve coupling yields, though it is more expensive and may cause greater decomposition of Fmoc-amino acids over extended periods.[2] Dichloromethane (DCM) is often used for its ability to swell polystyrene resins but is less effective at solvating growing peptide chains, which can lead to issues in difficult couplings.[2]
Q3: Are there "greener" or safer solvent alternatives to DMF and NMP?
A3: Yes, due to increasing regulations and safety concerns surrounding solvents like DMF, significant research has focused on identifying greener alternatives.[5] Promising candidates include N-butylpyrrolidinone (NBP), and binary mixtures such as Dimethyl Sulfoxide (DMSO) with ethyl acetate (EtOAc), 1,3-dioxolane (DOL), or 2-methyl tetrahydrofuran (2-Me-THF).[3][5][6] These alternatives aim to match the favorable polarity and viscosity of traditional solvents while being less hazardous.[3][5] Other solvents like γ-valrolactone (GVL) and PolarClean have also been explored.[6][7]
Q4: How does the choice of solvent affect potential side reactions involving the tyrosine residue?
A4: While the tert-butyl (tBu) protecting group on Fmoc-Tyr(tBu)-OH is designed to prevent side reactions at the phenolic hydroxyl group, poor solvation can still indirectly lead to issues.[8] If the primary coupling reaction is inefficient due to solvent-related aggregation, the extended reaction times or increased temperatures used to compensate can increase the risk of other side reactions, such as racemization.[9] For unprotected tyrosine, the solvent's properties can influence the rate of O-acylation, a common side reaction where the hydroxyl group is acylated.[9]
Q5: When should I consider using a solvent mixture instead of a single solvent?
A5: Solvent mixtures are particularly useful for overcoming peptide chain aggregation, a major cause of difficult coupling reactions.[2] Adding a chaotropic solvent like DMSO (up to 25%) to DMF or NMP can disrupt secondary structures and improve solvation of the growing peptide chain. Binary mixtures can also be tailored to achieve a specific polarity or viscosity profile that is optimal for a particular synthesis.[3] For instance, a mixture of DCM, DMF, and NMP has been used to tackle aggregation.
Troubleshooting Guide
Problem 1: Incomplete or slow coupling of this compound.
-
Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines.[10]
-
Possible Cause & Solution:
-
Poor Resin Swelling/Peptide Aggregation: The growing peptide chain may be aggregating, making the N-terminal amine inaccessible.
-
Solution: Switch to a more effective solvating system. Try switching from DMF to NMP or adding up to 25% DMSO to your current solvent to disrupt secondary structures.[2] For severe cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 can be effective.
-
-
Insufficient Reaction Time: Standard coupling times may not be sufficient, especially if the tyrosine residue is being coupled to a sterically hindered amino acid.
-
Problem 2: The resin is shrinking or clumping during synthesis.
-
Symptom: The resin bed volume visibly decreases, and the beads may stick together, leading to poor mixing and reagent flow.
-
Possible Cause & Solution:
-
Peptide-Resin Collapse: This is a strong indicator of on-resin aggregation, where the peptide chains collapse upon themselves, expelling the solvent.
-
Solution: This requires a significant change in solvent strategy. Wash the resin with a solvent mixture containing a chaotropic agent like DMSO to re-solvate the peptide chains. Switching the primary synthesis solvent to NMP or a DMF/DMSO mixture for subsequent steps is highly recommended.[2]
-
-
Problem 3: Unexpected side products are observed during LC-MS analysis.
-
Symptom: Mass spectrometry reveals peaks that do not correspond to the target peptide or simple deletion sequences.
-
Possible Cause & Solution:
-
Solvent Impurities: The use of old or low-grade DMF can introduce dimethylamine, causing premature Fmoc deprotection and leading to the insertion of an extra amino acid.[2]
-
Solvent-Mediated Side Reactions: Certain "green" solvents can participate in side reactions. For example, γ-valrolactone (GVL) has been reported to cause N-terminal capping via amide formation.[6]
-
Solution: Carefully review the literature for known incompatibilities of your chosen solvent. If a specific side product is identified, switch to a more inert solvent system like NMP or a DMSO/EtOAc mixture.[3]
-
-
Data Presentation
Table 1: Properties and Recommendations for Common SPPS Solvents
| Solvent | Key Advantages | Key Disadvantages | Recommended Use Case |
| DMF | Good resin swelling, cost-effective, dissolves most reagents.[2] | Can degrade to form reactive amines; less effective for severe aggregation.[2] | Standard, non-problematic sequences. |
| NMP | Excellent solvation of peptide chains, often improves coupling yields.[2] | More expensive; may increase decomposition of Fmoc-amino acids over time.[2] | Difficult or aggregation-prone sequences. |
| DCM | Good swelling of polystyrene resins.[2] | Poorly solvates peptide chains; reacts slowly with piperidine.[2] | Primarily in Boc-chemistry; less common for Fmoc coupling steps. |
| DMSO | Excellent at disrupting peptide secondary structures (chaotropic).[2] | High viscosity; rarely used as a primary solvent. | As an additive (up to 25%) to DMF or NMP to combat aggregation. |
| Greener Mixes | Reduced toxicity and environmental impact.[5] | May have different solvation properties; potential for unique side reactions.[6] | When replacing DMF is necessary due to regulations or safety policies.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc-Tyr(tBu)-OH Coupling
This protocol is suitable for routine coupling steps where no difficulties are anticipated.
-
Resin Preparation: After successful Fmoc deprotection (confirmed by a negative Kaiser test), wash the resin-bound peptide thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.[9]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[9]
-
Monitoring: Perform a Kaiser test to confirm the reaction is complete (negative result, yellow beads).[10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next deprotection step.[10]
Protocol 2: Difficult Coupling Protocol with Solvent Optimization
This protocol is recommended when aggregation is suspected or for coupling onto a sterically hindered residue.
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).
-
Chaotropic Wash (Optional): If aggregation is severe, wash the resin with a solution of 25% DMSO in DMF (3 x 2 min) to improve solvation.
-
Activation Solution: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[10]
-
First Coupling: Add the activated solution to the resin and agitate for 2 hours at room temperature. For very difficult couplings, the temperature can be increased to 40-50°C.[10]
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min).
-
Second Coupling (Double Coupling): Prepare a fresh activation solution as in step 3. Add it to the resin and agitate for an additional 1-2 hours.[10]
-
Final Wash & Monitoring: Wash the resin as described in Protocol 1. Perform a Kaiser test to confirm completion. If the test is still positive, capping any unreacted amines with acetic anhydride is recommended to prevent deletion sequences.[10]
Protocol 3: Kaiser Test (Qualitative Test for Free Primary Amines)
-
Sample Preparation: Transfer a small sample of resin beads (1-5 mg) to a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove residual reagents.[11]
-
Reagent Addition: Add the following three solutions to the test tube:
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[11]
-
Observation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.[10]
-
Visualizations
Caption: Workflow for solvent selection in this compound coupling.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kilobio.com [kilobio.com]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete Fmoc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection?
Incomplete Fmoc deprotection is a common issue in SPPS where the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amine of the growing peptide chain is not fully removed. This failure leads to the inability of the next amino acid to couple, resulting in truncated peptide sequences (deletions) that are often difficult to separate from the desired full-length peptide, thereby reducing the overall yield and purity of the final product.[1][2]
Q2: What are the common causes of incomplete Fmoc deprotection?
Several factors can contribute to the incomplete removal of the Fmoc group:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures like β-sheets.[1][3] This aggregation can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1] This is a frequent issue in sequences with repeating hydrophobic residues.
-
Steric Hindrance: Amino acids with bulky side chains or protecting groups located near the peptide backbone can physically obstruct the approach of the deprotection reagent.[4]
-
Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for particularly long or "difficult" sequences. The reaction time or the concentration of the deprotecting agent may need to be increased.[4][5]
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can hinder the diffusion of reagents to the reaction sites.[4]
Q3: Which amino acids are most susceptible to incomplete Fmoc deprotection?
Amino acids that are known to be challenging and can lead to incomplete deprotection often have bulky structures. These include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[4]
-
α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) is a well-known example that is challenging for both coupling and deprotection.[4]
-
Amino acids with bulky side-chain protecting groups: Any amino acid where a large protecting group is in close proximity to the backbone can impede the reaction.[4]
Q4: How can I detect if Fmoc deprotection is incomplete?
Several qualitative and quantitative methods can be used to monitor the completeness of the Fmoc deprotection step:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used test to detect free primary amines.[1] After deprotection, a positive result (blue/purple beads) indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[1] Note that this test is unreliable for N-terminal proline, which gives a reddish-brown color.[1]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid test is another colorimetric assay for detecting primary amines.[1]
-
Chloranil Test: This test is specifically used for detecting secondary amines, such as N-terminal proline.[1]
-
-
Quantitative Analytical Methods:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301-312 nm.[1][4] Automated synthesizers often use real-time UV monitoring of the solution flowing from the reactor to ensure the reaction goes to completion.[1]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the peptide can confirm incomplete deprotection. HPLC analysis will show a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[6] Mass spectrometry will show a mass that is 222.24 Da higher than the expected peptide, corresponding to the mass of the Fmoc group.[6]
-
Q5: How can I resolve and prevent incomplete Fmoc deprotection?
If you detect incomplete deprotection, you can employ several strategies:
-
Extend Deprotection Time: Increase the reaction time for the deprotection step (e.g., to 30 minutes or longer).[6]
-
Perform a Second Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment.[4][6]
-
Increase Reaction Temperature: Gently warming the reaction vessel to 30-35°C can help disrupt secondary structures and improve reaction kinetics.[6] However, use caution as higher temperatures can promote side reactions like aspartimide formation.[6]
-
Use Stronger Deprotection Reagents: For particularly difficult sequences, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine (e.g., 2% DBU / 20% piperidine in DMF).[4][6]
-
Incorporate Chaotropic Agents: Adding chaotropic salts, such as guanidinium chloride, to the deprotection solution can help disrupt peptide aggregation.[6]
-
Improve Solvation: Switch to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), especially for hydrophobic peptides.[7]
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving incomplete Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Data Presentation
The efficiency of Fmoc deprotection is highly dependent on reagent concentration and reaction time. Below is a summary of kinetic data for the deprotection of Fmoc-Val-OH using various concentrations of piperidine in DMF.
| Piperidine Conc. (v/v in DMF) | 1 min Reaction Time (% Deprotection) | 3 min Reaction Time (% Deprotection) | 5 min Reaction Time (% Deprotection) |
| 1% | 12.9% | 33.4% | 49.6% |
| 2% | - | 63.3% | 87.9% |
| 5% | - | >99% | >99% |
| 20% | - | >99% | >99% |
| Data synthesized from kinetic analysis performed via RP-HPLC.[5][8] |
These data clearly indicate that while a 20% piperidine solution is standard, concentrations as low as 5% can achieve complete deprotection within 3 minutes for a standard amino acid in solution.[5][8] However, for resin-bound peptides, especially those prone to aggregation, longer times and standard concentrations are recommended.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard peptide synthesis cycles.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[9]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[9]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[4]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.[4]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Confirmation (Optional): Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine.[9]
Caption: Standard two-step workflow for Fmoc deprotection in SPPS.
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences
This protocol uses DBU, a stronger, non-nucleophilic base, for challenging deprotections.
Caution: DBU is a very strong base and should be used judiciously as it may promote side reactions.[4]
-
Resin Swelling: Swell the peptide-resin in DMF as described in the standard protocol.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if possible.[4]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7-10 times) to ensure all traces of DBU and piperidine are removed.
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines on the resin.[1]
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 110°C for 3-5 minutes.[10]
-
Observe the color of the beads and the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Fmoc-Tyr-OH Solubility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Tyr-OH and its derivatives during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving Fmoc-Tyr(tBu)-OH for solid-phase peptide synthesis (SPPS)?
The most commonly used solvent for dissolving Fmoc-amino acids, including Fmoc-Tyr(tBu)-OH, is N,N-Dimethylformamide (DMF).[1][2][3] N-methylpyrrolidone (NMP) is another widely used alternative that can be more effective in solvating the resin and improving coupling yields.[2][3]
Q2: My Fmoc-Tyr(tBu)-OH is not dissolving well in DMF. What are the potential causes?
Several factors can contribute to poor solubility of Fmoc-Tyr(tBu)-OH in DMF:
-
Solvent Quality: The DMF may be of low purity or have degraded over time, leading to the formation of amines which can affect solubility and react with the Fmoc protecting group.[1][2] It is crucial to use high-purity, peptide-synthesis-grade DMF.
-
Temperature: Lower laboratory temperatures can decrease the solubility of Fmoc-amino acids.[1]
-
Reagent Quality: Variations in the crystalline structure or purity of the Fmoc-Tyr(tBu)-OH lot can impact its dissolution rate.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, leading to aggregation and reduced solubility.[4][5][6] This is particularly common with hydrophobic sequences.
Q3: Can I heat the Fmoc-Tyr(tBu)-OH solution to improve solubility?
Yes, gentle heating can be an effective method to aid dissolution. Heating the solution to a temperature between 37-40°C is often recommended.[1] However, it is important to avoid prolonged or excessive heating to prevent potential degradation of the amino acid derivative.
Q4: What are some alternative solvents or co-solvents I can use to improve the solubility of this compound derivatives?
If you are facing solubility issues with DMF, several alternatives can be considered:
-
N-methylpyrrolidone (NMP): A common and often more effective alternative to DMF.[2]
-
Dimethyl sulfoxide (DMSO): Can be used as a co-solvent with DMF (e.g., 25% DMSO in DMF) to enhance the solubility of difficult sequences.[1]
-
"Greener" Alternatives: Newer, more environmentally friendly solvent systems are being explored, such as N-butylpyrrolidinone (NBP) and binary mixtures like DMSO/1,3-dioxolane (DOL).
-
For this compound (unprotected): A solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution.[7]
Q5: Besides solubility of the amino acid itself, what other factors can lead to poor coupling efficiency related to solubility?
Peptide aggregation on the solid support is a major cause of difficult couplings.[5][6] As the peptide chain grows, it can fold and aggregate, making the N-terminus inaccessible for the next coupling reaction. This is sequence-dependent and can be mitigated by using chaotropic salts, nonionic detergents, or microwave irradiation.[5]
Troubleshooting Guide
Issue: Fmoc-Tyr(tBu)-OH powder does not fully dissolve or forms a gel-like substance in the synthesis solvent.
This guide provides a systematic workflow to troubleshoot and resolve this common issue.
Caption: Troubleshooting workflow for Fmoc-Tyr(tBu)-OH solubility issues.
Quantitative Solubility Data
| Compound | Solvent/System | Solubility | Notes |
| This compound | DMSO | 66.67 mg/mL (165.26 mM) | Requires sonication.[7] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.20 mM) | Clear solution.[7] |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.20 mM) | Clear solution.[7] |
| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL (217.61 mM) | Requires sonication.[8] |
| Fmoc-Tyr(tBu)-OH | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.44 mM) | Clear solution.[8] |
| Fmoc-Tyr(tBu)-OH | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.44 mM) | Clear solution.[8] |
| Fmoc-Tyr(tBu)-OH | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.44 mM) | Clear solution.[8] |
Experimental Protocols
Protocol 1: Dissolution of Fmoc-Tyr(tBu)-OH using Sonication
This protocol is intended to aid the dissolution of Fmoc-Tyr(tBu)-OH in a suitable solvent like DMF or DMSO.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
High-purity DMF or DMSO
-
Glass vial
-
Sonicator bath
Procedure:
-
Weigh the required amount of Fmoc-Tyr(tBu)-OH and place it in a clean, dry glass vial.
-
Add the calculated volume of DMF or DMSO to achieve the desired concentration.
-
Place the vial in a sonicator bath.
-
Sonicate the mixture for 5-15 minutes, or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no suspended particles. If particles remain, continue sonication for another 5 minutes.
-
Proceed with the coupling reaction as planned.
Protocol 2: Dissolution of Fmoc-Tyr(tBu)-OH using Gentle Heating
This protocol describes the use of gentle heat to improve the solubility of Fmoc-Tyr(tBu)-OH.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
High-purity DMF or NMP
-
Glass vial
-
Heating block or water bath with temperature control
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Combine the Fmoc-Tyr(tBu)-OH and the desired solvent (DMF or NMP) in a glass vial, adding a stir bar if using a magnetic stirrer.
-
Place the vial in a heating block or water bath pre-set to 37-40°C.
-
Stir the mixture gently.
-
Maintain the temperature and continue stirring until the solid is fully dissolved. This may take 10-20 minutes.
-
Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol.
-
Caution: Avoid temperatures above 40°C and prolonged heating to prevent potential degradation of the Fmoc-amino acid.
Signaling Pathways and Logical Relationships
The challenges with this compound solubility are primarily physicochemical and not directly related to biological signaling pathways. However, the logical relationship between factors affecting solubility and the success of the coupling reaction can be visualized.
Caption: Factors influencing this compound solubility and coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Confirming Fmoc-Tyr-OH Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the successful incorporation of each amino acid building block is paramount to the integrity of the final peptide. This guide provides a comprehensive comparison of analytical methods for confirming the incorporation of Fluorenylmethyloxycarbonyl-Tyrosine (Fmoc-Tyr-OH), a crucial step for synthesizing tyrosine-containing peptides. We present a side-by-side analysis of key techniques, supported by detailed experimental protocols and visual workflows to aid in methodological selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for confirming this compound incorporation depends on various factors, including the need for qualitative or quantitative data, the stage of synthesis, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of common analytical techniques.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Kaiser Test (Ninhydrin) | Qualitative detection of free primary amines.[1] | Low (few resin beads) | High | Rapid, simple, and cost-effective on-resin test for reaction completion.[2][3] | Not reliable for secondary amines (e.g., proline); can yield false positives with prolonged heating; reagents can be toxic.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of modified and unmodified peptides.[5][6] | Low to moderate | High | High resolution and reliability for purity checks; can detect impurities below 0.1%.[7] The hydrophobic Fmoc group results in a longer retention time.[8] | Requires cleavage of the peptide from the resin for analysis; instrumentation can be costly.[7] |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (MS/MS).[2] | Low (pmol to fmol) | High | High sensitivity and specificity; provides definitive mass evidence of incorporation.[7][9] | May not distinguish isomers; can be destructive.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation. | High | Low | Provides unambiguous structural elucidation by identifying characteristic signals of the Fmoc group and amino acid residues.[10][11] | Lower sensitivity and throughput compared to other methods; requires higher sample concentrations.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | On-resin monitoring of functional group changes. | Low (resin sample) | Medium | Non-destructive; can provide real-time information about the coupling reaction by monitoring specific vibrational bands. | Spectra can be complex and require careful interpretation; may have lower sensitivity for detecting incomplete coupling compared to other methods. |
| UV-Vis Spectrophotometry | Indirect quantification of coupling efficiency. | Low | High | Simple and rapid method to quantify Fmoc group cleavage, which correlates with the amount of amino acid incorporated.[12][13][14] | Indirect measurement of incorporation; assumes complete Fmoc cleavage for accurate quantification. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.
Kaiser Test (Ninhydrin Test)
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1]
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[15]
-
Small test tubes.
-
Heating block or water bath at 100-120°C.[1]
Procedure:
-
Collect a small sample of resin beads (approximately 1-5 mg) in a test tube.[15]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[3]
-
Heat the test tube at 100-120°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Positive (Blue solution and/or beads): Indicates the presence of free primary amines, signifying an incomplete coupling of this compound. A recoupling step is necessary.[1]
-
Negative (Yellow/colorless solution and beads): Indicates the absence of free primary amines, suggesting a successful coupling reaction.[1]
References
- 1. rsc.org [rsc.org]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. ajpamc.com [ajpamc.com]
- 7. realpeptides.co [realpeptides.co]
- 8. benchchem.com [benchchem.com]
- 9. pepwellpeptides.com [pepwellpeptides.com]
- 10. ias.ac.in [ias.ac.in]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Fmoc-Tyr(tBu)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the presence of protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) on amino acid residues like tyrosine presents a unique set of challenges and considerations for mass spectrometry (MS). This guide provides a comprehensive comparison of analytical strategies for peptides containing Fmoc-Tyr(tBu)-OH, offering insights into the impact of these protecting groups on MS analysis and presenting alternative characterization methods.
The use of Fmoc-Tyr(tBu)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS), safeguarding the reactive side chain of tyrosine during chain elongation. However, the bulky and hydrophobic nature of the Fmoc and tBu groups can significantly influence the behavior of peptides during mass spectrometric analysis, affecting ionization efficiency, fragmentation patterns, and overall signal intensity. Understanding these effects is crucial for accurate characterization and quantification.
The Influence of Protecting Groups on Mass Spectrometry Performance
The presence of Fmoc and tBu protecting groups introduces several key differences in the mass spectrometric analysis of peptides compared to their unprotected counterparts. These differences are primarily observed in ionization efficiency and fragmentation behavior.
Ionization Efficiency: The large, nonpolar Fmoc group can suppress ionization, particularly in electrospray ionization (ESI), leading to lower signal intensity for the protected peptide compared to the deprotected version. This is a critical consideration for quantitative studies where high sensitivity is paramount.
Fragmentation Patterns: The lability of the Fmoc and tBu groups under certain MS/MS fragmentation conditions, such as collision-induced dissociation (CID), can lead to dominant neutral losses of these protecting groups. This can complicate spectral interpretation and mask peptide backbone fragmentation, which is essential for sequence confirmation. In-source fragmentation, where the protecting groups are lost in the ion source before mass analysis, can also be a significant issue, leading to the observation of the deprotected peptide ion even when analyzing the protected species.
To provide a clearer understanding, the following table summarizes the expected qualitative differences in MS performance:
| Parameter | Peptide with Fmoc-Tyr(tBu)-OH | Unprotected Peptide |
| Ionization Efficiency (ESI) | Generally lower due to hydrophobicity and steric hindrance of the Fmoc group. | Generally higher. |
| Signal Intensity | Potentially weaker signal. | Typically stronger signal. |
| In-source Fragmentation | Prone to loss of Fmoc (222 Da) and tBu (56 Da) groups. | Not applicable. |
| MS/MS Fragmentation (CID) | Dominated by neutral losses of Fmoc and tBu groups, potentially obscuring backbone fragmentation. | Characteristic b- and y-ion series from peptide backbone cleavage. |
| Spectral Complexity | Increased complexity due to fragments from protecting groups. | Cleaner spectra dominated by peptide fragment ions. |
Experimental Workflows and Protocols
Accurate and reproducible analysis of peptides, both with and without protecting groups, relies on well-defined experimental protocols. Below are representative workflows and detailed methodologies for LC-MS/MS and MALDI-TOF MS analysis.
Experimental Workflow for Comparative Analysis
To objectively compare the mass spectrometric performance, a systematic workflow is essential.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Protected and Unprotected Peptides
This protocol outlines the conditions for analyzing a target peptide with and without the Fmoc-Tyr(tBu)-OH protecting groups using a standard reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.
1. Sample Preparation:
-
Protected Peptide: Dissolve the purified peptide containing Fmoc-Tyr(tBu)-OH in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 10 µM.
-
Unprotected Peptide: Dissolve the deprotected and purified peptide in 0.1% formic acid in water to a final concentration of 10 µM.
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with a collision energy ramp appropriate for the precursor ion's m/z and charge state.
Protocol 2: MALDI-TOF MS Analysis
This protocol is suitable for rapid mass confirmation of both protected and unprotected peptides.
1. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the peptide solution (1 mg/mL in a suitable solvent) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF Mass Spectrometry:
-
Instrument: A MALDI-TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimized for each sample to achieve optimal signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 500-4000.
Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information, especially when dealing with the challenges posed by protecting groups.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It can be a high-resolution alternative to HPLC for peptide analysis and can be coupled to a mass spectrometer (CE-MS).
Illustrative Workflow for CE-MS Analysis:
Protocol 3: Capillary Electrophoresis of Peptides
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm or coupled to an ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution. While less sensitive than mass spectrometry, it is a powerful tool for unambiguous structure elucidation and for studying peptide conformation. For peptides containing Fmoc-Tyr(tBu)-OH, 1D and 2D NMR experiments can confirm the presence and integrity of the protecting groups.
Conclusion
The analysis of peptides containing Fmoc-Tyr(tBu)-OH by mass spectrometry requires careful consideration of the potential effects of these protecting groups on ionization and fragmentation. While challenges such as ion suppression and dominant neutral losses exist, optimized LC-MS/MS and MALDI-TOF MS protocols can provide valuable information. Furthermore, alternative techniques like capillary electrophoresis and NMR spectroscopy offer complementary data for a comprehensive characterization of these important synthetic intermediates. By understanding the nuances of each analytical approach, researchers can select the most appropriate methods to ensure the quality and integrity of their synthetic peptides, ultimately accelerating drug discovery and development efforts.
A Comparative Guide to the NMR Spectroscopic Characterization of Fmoc-Tyr-OH and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH) and its commonly used derivatives. Understanding the subtle yet significant differences in their NMR spectra is crucial for confirming chemical identity, assessing purity, and monitoring reaction progress during peptide synthesis and drug development. This document presents available experimental data, detailed methodologies for NMR analysis, and visual representations of a relevant biological pathway and an experimental workflow.
Introduction
This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS). The hydroxyl group of the tyrosine side chain, however, can be a site for unwanted side reactions. To circumvent this, derivatives with protective groups on the phenolic hydroxyl are frequently employed. The choice of the protective group can influence the solubility, stability, and reactivity of the amino acid derivative, and these structural modifications are readily discernible by NMR spectroscopy. This guide focuses on the comparison of this compound with its tert-butyl (tBu), ethyl (Et), and phosphate (PO3H2) protected counterparts, highlighting the diagnostic NMR signals that differentiate them.
Comparative NMR Data
The following tables summarize the available ¹H and ¹³C NMR chemical shift data for this compound and its derivatives. All data is reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shift (δ) Data
| Proton Assignment | This compound | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Et)-OH | Fmoc-Tyr(PO₃H₂)-OH |
| α-CH | ~4.4 | ~4.4 | Data not available | Data not available |
| β-CH₂ | ~3.0 | ~3.0 | Data not available | Data not available |
| Aromatic (Tyr) | 6.6-7.0 | 6.8-7.1 | Data not available | Data not available |
| Aromatic (Fmoc) | 7.2-7.8 | 7.2-7.8 | Data not available | Data not available |
| Fmoc-CH | ~4.2 | ~4.2 | Data not available | Data not available |
| Fmoc-CH₂ | ~4.3 | ~4.3 | Data not available | Data not available |
| tBu-CH₃ | N/A | ~1.3 | N/A | N/A |
| Et-CH₂ | N/A | N/A | Data not available | N/A |
| Et-CH₃ | N/A | N/A | Data not available | N/A |
Table 2: ¹³C NMR Chemical Shift (δ) Data
| Carbon Assignment | This compound | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Et)-OH | Fmoc-Tyr(PO₃H₂)-OH |
| C=O (Carboxyl) | ~174 | ~174 | Data not available | Data not available |
| C=O (Fmoc) | ~156 | ~156 | Data not available | Data not available |
| α-C | ~57 | ~57 | Data not available | Data not available |
| β-C | ~37 | ~37 | Data not available | Data not available |
| Aromatic C-OH/OR | ~155 | ~154 | Data not available | Data not available |
| Aromatic C (Tyr) | 115-131 | 120-131 | Data not available | Data not available |
| Aromatic C (Fmoc) | 120-144 | 120-144 | Data not available | Data not available |
| Fmoc-CH | ~47 | ~47 | Data not available | Data not available |
| Fmoc-CH₂ | ~67 | ~67 | Data not available | Data not available |
| tBu-C(CH₃)₃ | N/A | ~78 | N/A | N/A |
| tBu-C(CH₃)₃ | N/A | ~29 | N/A | N/A |
| Et-CH₂ | N/A | N/A | Data not available | N/A |
| Et-CH₃ | N/A | N/A | Data not available | N/A |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used. The data for Fmoc-Tyr(Et)-OH and Fmoc-Tyr(PO₃H₂)-OH were not available in the searched resources.
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra of Fmoc-amino acids is essential for reliable comparison.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent: Dissolve approximately 5-10 mg of the Fmoc-amino acid derivative in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). DMSO-d₆ is often preferred as it can solubilize a wide range of protected amino acids and does not have exchangeable protons that would overlap with the amide proton signal.
-
Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrument: The spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of approximately 200-220 ppm is required to cover the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualizations
Signaling Pathway
The phosphorylation of tyrosine residues is a critical event in many cellular signaling pathways, often initiated by Receptor Tyrosine Kinases (RTKs). The use of Fmoc-Tyr(PO₃H₂)-OH is central to synthesizing phosphopeptides that are used to study these pathways.
A Comparative Guide to Fmoc-Tyr-OH and Boc-Tyr-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and scalability of the process. The two dominant methodologies in solid-phase peptide synthesis (SPPS) revolve around the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-amino protection. This guide provides an objective, data-supported comparison of these two strategies, with a specific focus on the incorporation of tyrosine, a frequently modified and functionally important amino acid.
The core difference lies in their chemical lability, which forms the basis of orthogonal protection schemes. The Fmoc group is removed by a mild base, typically piperidine, while the Boc group is cleaved by a moderately strong acid, such as trifluoroacetic acid (TFA).[1] This fundamental distinction influences the entire synthesis workflow, from the choice of side-chain protecting groups to the final cleavage conditions.[2] For tyrosine, whose phenolic hydroxyl group is reactive and requires protection to prevent side reactions like O-acylation, this choice translates to using Fmoc-Tyr(tBu)-OH in Fmoc-based strategies and typically Boc-Tyr(Bzl)-OH in Boc-based strategies.[3][4]
Head-to-Head Comparison: Fmoc/tBu vs. Boc/Bzl Strategies
The selection between Fmoc and Boc chemistry depends on several factors, including the peptide's length, complexity, presence of post-translational modifications, and available laboratory equipment. The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder conditions and true orthogonality.[5][6] Conversely, the Boc/Bzl strategy, while being the classical approach, remains valuable for specific applications, such as the synthesis of long or "difficult" sequences prone to aggregation under Fmoc conditions.[][8]
| Feature | Fmoc-Tyr(tBu)-OH Strategy | Boc-Tyr(Bzl)-OH Strategy |
| Nα-Protection | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Tyr Side-Chain Protection | tBu (tert-Butyl) ether[3] | Bzl (Benzyl) ether[3][9] |
| Nα-Deprotection Condition | Base-labile: Mild base (e.g., 20% piperidine in DMF)[1] | Acid-labile: Moderate acid (e.g., 50% TFA in DCM)[2][10] |
| Side-Chain Deprotection | Acid-labile: Removed during final cleavage with TFA[11] | Acid-labile (stronger acid): Removed during final cleavage with HF or TFMSA[2][10] |
| Orthogonality | Fully Orthogonal: Base-labile Nα-group and acid-labile side-chain groups | Quasi-Orthogonal: Both groups are acid-labile but with different sensitivity |
| Typical Coupling Reagents | Modern, high-efficiency reagents (e.g., HBTU, HATU, PyBOP)[] | Traditional carbodiimides (e.g., DCC/HOBt)[] |
| Final Cleavage Reagent | Milder Acid: TFA-based "cocktail" with scavengers[6][12] | Strong, Hazardous Acid: Anhydrous Hydrogen Fluoride (HF)[2][13] |
| Key Advantages | Milder conditions, suitable for acid-sensitive modifications (e.g., glycosylation, phosphorylation), automation-friendly due to UV monitoring of Fmoc cleavage.[6][13] | Can reduce aggregation for difficult sequences due to N-terminus protonation after deprotection, potentially higher yields in some cases.[2][8] |
| Key Disadvantages | Potential for side reactions like aspartimide and diketopiperazine formation; aggregation of neutral peptide chains.[8][13][14] | Harsh final cleavage requires specialized equipment; repeated acid treatment can cause premature loss of some side-chain protecting groups; generation of reactive carbocations.[6][10] |
Common Side Reactions and Mitigation
Unwanted side reactions are a critical concern in stepwise peptide synthesis. The choice of protection strategy directly influences the type and prevalence of these byproducts.
| Side Reaction | Associated Strategy | Description & Mitigation |
| O-Acylation | Both (if Tyr is unprotected) | The nucleophilic hydroxyl group of an unprotected tyrosine side chain can react with activated amino acids, leading to branched impurities. Mitigation: Always use side-chain protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH or Boc-Tyr(Bzl)-OH.[4] |
| Aspartimide Formation | Fmoc | The side-chain carboxylate of aspartic acid can cyclize via an intramolecular reaction catalyzed by the basic deprotection conditions (piperidine). Mitigation: Use faster deprotection reagents (e.g., DBU, though with caution), or employ side-chain protecting groups designed to reduce this reaction.[13][14] |
| Diketopiperazine (DKP) Formation | Fmoc | At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is common with Pro or Gly at the C-terminus. Mitigation: Couple a pre-synthesized dipeptide (Fmoc-X-Y-OH) instead of single amino acids for the first two residues.[4][14] |
| Alkylation by Cations | Boc | The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic residues like Tryptophan and Methionine. Mitigation: Add "scavengers" (e.g., thioanisole, cresol, ethanedithiol) to the deprotection and cleavage solutions to trap these cations.[10][] |
| Premature Side-Chain Deprotection | Boc | Repetitive treatment with TFA for Nα-Boc removal can lead to the gradual loss of more acid-sensitive side-chain protecting groups (like Benzyl ethers), reducing final yield and purity.[3][6] Mitigation: Use more robust side-chain protecting groups (e.g., 2,6-dichlorobenzyl for Tyr) for long syntheses.[3] |
Decision Framework for Synthesis Strategy
The choice between Fmoc and Boc chemistry is a strategic one based on the specific requirements of the target peptide. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for choosing between Fmoc and Boc strategies.
Experimental Protocols
Below are detailed, generalized protocols for a single amino acid coupling cycle using both Fmoc and Boc strategies, as well as final cleavage procedures.
Protocol 1: Standard Fmoc-SPPS Cycle (e.g., Coupling Fmoc-Tyr(tBu)-OH)
This protocol outlines the manual deprotection, washing, and coupling steps on a solid-phase resin.
Materials:
-
Peptide-resin
-
Fmoc-Tyr(tBu)-OH
-
Coupling Reagent (e.g., HBTU) and activator base (e.g., DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. A colorimetric test (e.g., Kaiser test) can be performed to monitor reaction completion.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Standard Boc-SPPS Cycle (e.g., Coupling Boc-Tyr(Bzl)-OH)
This protocol outlines the corresponding steps for the Boc/Bzl strategy.
Materials:
-
Peptide-resin
-
Boc-Tyr(Bzl)-OH
-
Coupling Reagent (e.g., DCC) and additive (e.g., HOBt)
-
Deprotection Solution: 50% (v/v) TFA in DCM, often with a scavenger like 1% triisopropylsilane.
-
Neutralization Solution: 10% (v/v) DIPEA in DCM.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.
-
Drain and add fresh deprotection solution, then agitate for 20-30 minutes.[2]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (5-7 times) to remove residual acid.
-
-
Neutralization:
-
Wash the resin with the neutralization solution (10% DIPEA/DCM) for 2-3 minutes (repeat twice). This converts the N-terminal ammonium trifluoroacetate salt to a free amine.[10]
-
Wash the resin thoroughly with DCM (5-7 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3-4 eq.) and HOBt (3-4 eq.) in DMF/DCM. Cool the solution to 0°C.
-
Add DCC (3-4 eq.) to the amino acid solution and allow to pre-activate for 10 minutes.
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the mixture for 2-4 hours, allowing it to warm to room temperature. Monitor for completion with a colorimetric test.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), followed by DCM (3 times).
-
The resin is now ready for the next cycle.
-
Protocol 3: Final Cleavage and Deprotection
A. Fmoc/tBu Strategy:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol.[4]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[12]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
B. Boc/Bzl Strategy:
-
WARNING: This procedure uses Hydrogen Fluoride (HF), a highly corrosive and toxic substance. It must be performed by trained personnel in a specialized, dedicated apparatus.
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF reaction vessel of the apparatus, along with a scavenger such as anisole (1 mL per gram of resin).
-
Cool the vessel to -5°C to -10°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1 hour.[2]
-
Remove the HF by vacuum distillation.
-
Wash the remaining residue with cold diethyl ether to remove organic scavengers and byproducts.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide, which can then be purified by RP-HPLC.
Synthesis Workflow Comparison
The following diagram visualizes a single amino acid addition cycle for both strategies, highlighting the fundamental differences in reagents and steps.
Caption: Comparison of a single coupling cycle in Fmoc vs. Boc SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 16. rsc.org [rsc.org]
A Comparative Guide to Fmoc-Tyr(side-chain protection)-OH Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of high-purity peptides. The tyrosine (Tyr) residue, with its reactive phenolic hydroxyl group, necessitates robust side-chain protection during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted side reactions. This guide provides a comprehensive comparison of commonly used Fmoc-Tyr-OH derivatives, offering experimental insights to inform your selection process.
The choice of a protecting group for tyrosine's side chain is critical for minimizing side reactions, such as O-acylation, and ensuring clean deprotection at the final cleavage step.[1][2] The most prevalent strategies involve ether-based protecting groups that offer varying degrees of acid lability, allowing for strategic removal tailored to the overall synthetic plan.
Performance Comparison of Key Tyrosine Protecting Groups
The ideal protecting group must be stable to the mildly basic conditions of repeated Fmoc deprotection (e.g., piperidine treatment) yet be cleanly removable during the final acidolytic cleavage from the resin.[3] The two most widely adopted protecting groups for this purpose are the tert-Butyl (tBu) and the 2-Chlorotrityl (2-Cl-Trt).
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | High stability to Fmoc deprotection; Part of the standard orthogonal Fmoc/tBu strategy; Good solubility.[4][5] | Requires strong acid (e.g., >90% TFA) for cleavage; Can generate t-butyl cations that may lead to side reactions with sensitive residues (e.g., Trp, Met).[6] | Standard protection for routine SPPS on acid-labile resins like Wang or Rink Amide. |
| 2-Chlorotrityl (2-Cl-Trt) | See Diagram | Cleavable under very mild acidic conditions (e.g., 1-5% TFA in DCM);[7] Preserves other acid-sensitive groups; Reduces risk of side reactions from strong acidolysis. | Steric bulk may slightly reduce coupling efficiency compared to tBu;[7] Higher cost. | Synthesis of protected peptide fragments; Peptides with other highly acid-labile modifications. |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Historically used; Compatible with Fmoc chemistry. | Requires harsh acid conditions (e.g., HF) for complete removal; Partially labile to TFA, making it less suitable for standard Fmoc/tBu strategies.[6][8] | Less common in modern Fmoc SPPS; sometimes used in Boc-based strategies. |
Table 1: Comparative analysis of common side-chain protecting groups for Fmoc-Tyrosine.
Specialized Derivatives for Phosphopeptide Synthesis
Synthesizing phosphotyrosine (pTyr)-containing peptides is crucial for studying cellular signaling pathways.[9] This requires specialized Fmoc-Tyr derivatives where the phosphate group itself is protected.
| Derivative | Key Features & Performance |
| Fmoc-Tyr(PO(OBzl)OH)-OH | The most popular and commercially available derivative for incorporating pTyr.[10] The benzyl (Bzl) group is readily cleaved by TFA during final deprotection.[10] However, the partially protected phosphate can complicate coupling, often requiring uronium-based reagents like HATU and an excess of base (DIPEA) for efficient incorporation.[9] |
| Fmoc-Tyr(PO₃H₂)-OH | A cost-effective option with an unprotected phosphate group. This derivative can work well for smaller peptides but often exhibits sluggish coupling and can lead to pyrophosphate formation in sequences with adjacent pTyr residues.[10] |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | This derivative offers improved coupling efficiency using standard reagents (e.g., PyBOP, TBTU). The dimethylamino groups are removed during the final acid cleavage.[9] |
Table 2: Comparison of derivatives for phosphotyrosine peptide synthesis.
Experimental Protocols
Below are generalized protocols for key stages of SPPS that are relevant to the comparison of these derivatives.
Protocol 1: Standard Amino Acid Coupling (HBTU/DIPEA)
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 100 mg) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Add a fresh 2 mL portion of 20% piperidine/DMF and agitate for 7-10 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).[11]
-
Coupling:
-
In a separate tube, dissolve the Fmoc-Tyr(PG)-OH derivative (4 equivalents relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal volume of DMF.
-
Add DIPEA (8 eq.) to the activation mixture and immediately add it to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Cleavage and Deprotection
-
For Fmoc-Tyr(tBu)-OH:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.[11]
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.[12]
-
-
For Fmoc-Tyr(2-Cl-Trt)-OH (for protected fragments):
-
Wash the peptidyl-resin with DCM.
-
Prepare a cleavage solution of 1-2% TFA in DCM.[7]
-
Treat the resin with the mild acid solution in short intervals (e.g., 5 x 2 minutes), collecting the filtrate each time into a flask containing pyridine to neutralize the acid.
-
Evaporate the solvent to obtain the protected peptide fragment.
-
Visualizing the Process and Application
Diagrams help clarify complex workflows and biological contexts.
Conclusion
The choice of a side-chain protecting group for this compound is a critical parameter in peptide synthesis. For most standard applications, Fmoc-Tyr(tBu)-OH provides an excellent balance of stability and ease of use within the well-established Fmoc/tBu orthogonal strategy.[4][13] When synthesizing protected fragments or peptides with exceptionally acid-sensitive moieties, the highly labile Fmoc-Tyr(2-Cl-Trt)-OH is a superior choice, despite its higher cost.[7] For phosphopeptide synthesis, Fmoc-Tyr(PO(OBzl)OH)-OH remains the most common building block, though it requires optimized coupling protocols to ensure high incorporation efficiency.[9][10] By understanding the distinct advantages and limitations of each derivative, researchers can better optimize their synthetic strategies to achieve higher yields and purities for their target peptides.
References
- 1. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Tyr(2-Cltrt)-OH | 350241-80-4 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
A Comparative Guide to Validating the Biological Activity of Peptides Synthesized with Fmoc-Tyr(tBu)-OH
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount to obtaining reliable biological data. The choice of building blocks in Solid-Phase Peptide Synthesis (SPPS) directly impacts the purity and, consequently, the biological activity of the final product. This guide provides a comparative analysis of peptides synthesized using Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) versus alternative strategies for incorporating tyrosine, with a focus on the validation of their biological activity.
The use of Fmoc-Tyr(tBu)-OH is a widely adopted strategy in modern Fmoc-based SPPS.[1] The tert-butyl (tBu) group serves as a protective shield for the reactive phenolic hydroxyl side chain of tyrosine.[2] This protection is crucial for preventing undesirable side reactions during peptide assembly, which can lead to impurities and compromised yields.[1] The orthogonality of the acid-labile tBu group and the base-labile Fmoc group allows for selective deprotection and efficient peptide chain elongation.[1]
Alternatives to the tert-butyl protecting group for the tyrosine side chain in Fmoc chemistry exist, such as the benzyl (Bzl) ether. However, the Bzl group is only partially removed by Trifluoroacetic acid (TFA), making it more suitable for Boc chemistry in some contexts.[3] The use of unprotected Fmoc-Tyr-OH in SPPS can lead to acylation of the tyrosine side chain, resulting in side products and necessitating a larger excess of activated amino acids to ensure complete coupling.[3]
The enhanced coupling efficiencies and minimization of side products associated with the use of Fmoc-Tyr(tBu)-OH lead to a significantly purer crude peptide.[1] This higher purity simplifies downstream purification processes and, most importantly, ensures that the biological activity observed in subsequent assays is attributable to the target peptide sequence and not to synthesis-related impurities.
Comparison of Tyrosine Protection Strategies in Fmoc-SPPS
| Feature | Fmoc-Tyr(tBu)-OH | Alternative: Fmoc-Tyr(Bzl)-OH | Alternative: Unprotected this compound |
| Side-Chain Protection | tert-butyl (tBu) ether | Benzyl (Bzl) ether | None |
| Deprotection Condition | Acid-labile (TFA)[3] | Partially TFA-labile, requires strong acid for complete removal[3] | Not Applicable |
| Orthogonality in Fmoc-SPPS | Fully orthogonal with base-labile Fmoc group.[1] | Less orthogonal due to partial TFA lability.[3] | Not Applicable |
| Prevention of Side Reactions | High prevention of O-acylation.[2] | Good prevention of O-acylation. | Prone to O-acylation, leading to impurities.[3] |
| Coupling Efficiency | Enhanced due to prevention of side-chain interference.[1] | Generally good. | Can be reduced due to side-chain reactivity.[3] |
| Expected Crude Peptide Purity | High | Moderate to High | Low to Moderate |
| Impact on Biological Activity Validation | High confidence that observed activity is from the target peptide. | Potential for impurities to interfere with biological assays. | High risk of impurities confounding biological activity results. |
Experimental Workflows and Signaling Pathways
To validate the biological activity of a synthesized peptide, a systematic workflow is employed, starting from the synthesis and purification, followed by a battery of in vitro assays. The specific assays will depend on the peptide's intended biological target.
Caption: General experimental workflow for peptide synthesis and biological validation.
Many biologically active peptides exert their effects by modulating intracellular signaling cascades. Tyrosine phosphorylation is a key event in many of these pathways, often initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).
Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A typical Receptor Tyrosine Kinase (RTK) signaling cascade.
Comparative Biological Activity Data
While direct side-by-side comparisons of the same peptide synthesized with different tyrosine protection strategies are not abundant in the literature, the expectation is that the higher purity achieved with Fmoc-Tyr(tBu)-OH will lead to more accurate and reproducible biological activity data. The following table provides an illustrative example of how such data would be presented.
| Peptide ID | Tyrosine Protection Strategy | Target Cell Line / Receptor | Assay Type | IC₅₀ / EC₅₀ (µM) |
| Peptide-A | Fmoc-Tyr(tBu)-OH | HEK293 | MTT Assay | 10.5 ± 1.2 |
| Peptide-A | Unprotected this compound | HEK293 | MTT Assay | 25.8 ± 3.5 (and/or variable) |
| Peptide-B | Fmoc-Tyr(tBu)-OH | EGFR | Enzyme Inhibition | 5.2 ± 0.8 |
| Peptide-B | Unprotected this compound | EGFR | Enzyme Inhibition | 15.6 ± 2.9 (and/or variable) |
Note: The data in this table is illustrative and serves to demonstrate the expected trend of higher potency (lower IC₅₀/EC₅₀) and lower variability for peptides synthesized using a robust protection strategy, owing to higher purity.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration and determine the IC₅₀ value using non-linear regression analysis.
Receptor Binding (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure peptide binding to an immobilized receptor.
-
Coating: Coat a 96-well plate with the target receptor and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the synthesized peptide to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a primary antibody that recognizes the peptide, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Determine the EC₅₀ value by plotting absorbance against peptide concentration.[4]
Enzyme Inhibition Assay
This assay measures the ability of a peptide to inhibit the activity of a target enzyme.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and peptide inhibitor at various concentrations in an appropriate assay buffer.
-
Pre-incubation: In a microplate, add the assay buffer, the peptide inhibitor, and the enzyme solution. Pre-incubate for a specific time to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Signal Measurement: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity against the peptide concentration to determine the IC₅₀ value.
References
The Strategic Imperative of Purity: A Cost-Benefit Analysis of High-Purity Fmoc-Tyr-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a meticulous process where the quality of starting materials profoundly dictates the outcome. Among these, Fmoc-amino acids are fundamental building blocks. This guide provides a comprehensive cost-benefit analysis of utilizing high-purity Nα-Fmoc-L-tyrosine (Fmoc-Tyr-OH) versus its lower-purity alternatives in solid-phase peptide synthesis (SPPS). Through an examination of experimental data and workflow efficiencies, we demonstrate that the upfront investment in high-purity reagents yields significant downstream returns in peptide purity, yield, and overall project economy.
The High Cost of Impurities: A Downstream Cascade
The allure of lower-cost, lower-purity this compound can be deceptive. Impurities inherent in these reagents can initiate a cascade of undesirable events during peptide synthesis, leading to a host of truncated and modified peptide byproducts.[1][2] These impurities not only compromise the integrity of the final peptide but also introduce significant complexities and costs into the purification process.
Common impurities in lower-purity Fmoc-amino acids and their detrimental effects include:
-
Dipeptides (Fmoc-Tyr-Tyr-OH): These lead to the insertion of an extra tyrosine residue, resulting in a peptide with an incorrect sequence and potentially altered biological activity.
-
Free L-Tyrosine: Unprotected amino acids can interfere with the coupling process and lead to deletion sequences where the intended tyrosine residue is missing.
-
β-Alanyl Impurities: Arising from the rearrangement of the Fmoc-introducing reagent, these can cause the unwanted incorporation of a β-alanine residue.
-
Residual Acetic Acid: Even trace amounts can act as a capping agent, prematurely terminating peptide chain elongation and reducing the yield of the full-length product.[2]
The accumulation of these impurities results in a crude peptide product of low purity, necessitating extensive and costly downstream purification, often involving multiple rounds of high-performance liquid chromatography (HPLC).
Quantitative Comparison: The Purity Advantage
To illustrate the tangible benefits of high-purity this compound, consider the following comparative data derived from typical peptide synthesis outcomes. While the initial procurement cost of high-purity reagents is greater, the final cost per milligram of purified, target peptide is substantially lower due to increased yield and simplified purification.
Table 1: Cost and Purity Comparison of High-Purity vs. Lower-Purity this compound in the Synthesis of a Model Decapeptide
| Parameter | High-Purity this compound (>99.5%) | Lower-Purity this compound (>98%) |
| Initial Reagent Cost (per gram) | $150 | $90 |
| Crude Peptide Purity (by HPLC) | ~75% | ~55% |
| Final Yield of Purified Peptide (>98%) | 45% | 25% |
| Relative Purification Time & Cost | 1x | 2.5x |
| Effective Cost per mg of Pure Peptide | Lower | Higher |
Note: The values presented are representative and can vary based on the specific peptide sequence, synthesis scale, and purification protocol.
A study has shown that purifying Fmoc-amino acids before their use in the synthesis of Glucagon, a 29-amino acid peptide, increased the purity of the final crude peptide by over 15%.[1] This significant improvement in crude purity directly translates to a more efficient and less costly purification process.
Experimental Protocols
To provide a clear and reproducible framework for evaluating the impact of this compound purity, the following detailed experimental protocols are provided.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Decapeptide (Tyr-Ala-Gly-Phe-Leu-Ser-Pro-Arg-Lys-Gly)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (either high-purity or lower-purity this compound for the initial coupling, followed by the subsequent amino acids) and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
Protocol 2: Peptide Purification and Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, typically 0.1% TFA in water.
-
Purification by Preparative RP-HPLC:
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over a specified time (e.g., 60 minutes) at a flow rate of 10 mL/min.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak of the target peptide.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions using a similar RP-HPLC method but on an analytical scale (e.g., 1 mL/min flow rate).
-
Pool the fractions with a purity of >98%.
-
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS).
-
Lyophilization: Lyophilize the purified peptide solution to obtain the final product.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections discussed, the following diagrams are provided.
Caption: Experimental workflow comparing the use of high-purity versus lower-purity this compound.
Caption: Logical flow of the cost-benefit analysis for choosing this compound purity.
Conclusion and Recommendation
References
A Comparative Guide to Coupling Reagents for Fmoc-Tyr-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success, particularly when incorporating sterically hindered amino acids such as Fmoc-Tyr(tBu)-OH. The bulky tert-butyl protecting group on the tyrosine side chain can impede the formation of the peptide bond, leading to incomplete reactions, lower yields, and the formation of deletion sequences. This guide provides a side-by-side comparison of commonly used coupling reagents for the efficient incorporation of Fmoc-Tyr-OH, supported by experimental insights and detailed protocols.
Performance Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts coupling efficiency, reaction time, and the potential for racemization. Modern peptide synthesis predominantly utilizes uronium/aminium and phosphonium salt-based reagents, which have largely superseded the more traditional carbodiimides due to their higher reactivity and lower propensity for side reactions.
Below is a summary of the performance of several common coupling reagents for challenging couplings, including those involving sterically hindered amino acids like Fmoc-Tyr(tBu)-OH.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | Very High | Fast reaction kinetics, high coupling efficiency for hindered amino acids, and reduced racemization compared to HBTU.[1][2][3] | Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| HBTU | Uronium/Aminium | High | Good efficiency for standard couplings, more cost-effective than HATU.[2] | Slower reaction times and a higher risk of racemization compared to HATU, known allergen.[2][4] |
| HCTU | Uronium/Aminium | Very High | High coupling efficiency, often faster than HBTU, and reported to be less allergenic.[4][5] | More expensive than HBTU.[5] |
| COMU | Uronium | Very High | High coupling efficiency comparable to HATU, enhanced safety profile (avoids potentially explosive HOBt/HOAt byproducts), and byproducts are water-soluble, simplifying purification.[3][6][7] | Higher cost compared to HBTU.[3] |
| PyBOP | Phosphonium | High | Effective for sterically hindered amino acids and cyclization reactions, less prone to N-terminal guanidinylation.[1][8] | Can be less efficient than HATU for some difficult sequences, especially with shorter reaction times.[1] |
| DIC/HOBt | Carbodiimide/Additive | Standard | Cost-effective. | Slower than uronium/aminium salts, may be insufficient for highly hindered couplings, and can lead to the formation of insoluble DCU byproduct if DCC is used.[9] |
Experimental Protocols
To ensure a valid comparison of coupling reagent performance, a standardized experimental protocol is essential. The following outlines a general methodology for the solid-phase synthesis of a model peptide containing a Fmoc-Tyr(tBu)-OH coupling step.
General Protocol for Comparative Coupling Efficiency Study
-
Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[4]
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh deprotection solution for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[4]
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2]
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.[2]
-
-
Washing:
-
After the coupling reaction, drain the coupling solution and wash the resin extensively with DMF (3 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[2]
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptidyl-resin with DCM and dry it under vacuum.[4]
-
Treat a dried sample of the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Analyze the crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
Visualizing the Workflow and Activation Pathways
To better understand the experimental process and the mechanism of action of different coupling reagents, the following diagrams are provided.
Conclusion
The selection of a coupling reagent for the incorporation of this compound is a critical decision that balances efficiency, cost, and the potential for side reactions. For routine syntheses where cost is a primary concern, traditional reagents like DIC/HOBt may be adequate. However, for challenging sequences or when high purity is paramount, the use of more advanced uronium/aminium or phosphonium salt reagents is highly recommended.
HATU and COMU, in particular, have demonstrated superior performance in terms of coupling efficiency and suppression of racemization for difficult couplings.[1][7] While PyBOP is a robust and slightly more economical alternative to HATU, it may show reduced efficiency in some contexts.[1] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, and empirical validation through small-scale test couplings is often the most prudent approach.
References
A Comparative Guide to Tyrosine Protection in Fmoc Solid-Phase Peptide Synthesis: Evaluating the Impact of Fmoc-Tyr(tBu)-OH on Final Peptide Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. For the amino acid tyrosine, with its reactive phenolic hydroxyl group, the choice of side-chain protection can significantly influence the outcome of the synthesis. This guide provides an objective comparison of the performance of the commonly used Fmoc-Tyr(tBu)-OH with alternative protective group strategies, supported by experimental data and detailed protocols.
The Critical Role of Tyrosine Side-Chain Protection
The hydroxyl group of tyrosine is nucleophilic and susceptible to undesired reactions, such as O-acylation, during the coupling steps of SPPS.[1] Failure to protect this side chain can lead to the formation of branched peptides and other impurities, which complicates purification and reduces the overall yield of the target peptide.[1] The ideal protecting group for tyrosine should be stable during the repetitive base-mediated Fmoc deprotection steps and be readily removable under conditions that do not degrade the final peptide.[2]
The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on the orthogonal removal of the base-labile Nα-Fmoc group and the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) ether on tyrosine.[3]
Performance Comparison: Fmoc-Tyr(tBu)-OH vs. Alternatives
The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-SPPS.[4] However, alternative strategies, primarily utilizing trityl-based protecting groups, offer distinct advantages in specific contexts.
Quantitative Data Summary
The following table summarizes the impact of different tyrosine protecting groups on the purity of a model peptide, as determined by HPLC analysis of the crude product. The data is derived from a comparative study by Barlos et al., which synthesized a model peptide containing Met, Trp, and Tyr residues.
| Protecting Group Strategy | Model Peptide Sequence | Deprotection Conditions | Crude Peptide Purity (%) | Reference |
| Fmoc/tBu | Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin | 65% TFA in DCM, 2h | 43% | [5] |
| Fmoc/Trt | Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin | 1.1% TFA in DCM, 2h | 92% | [5] |
Key Observation: The use of Trt-based protection for tyrosine and other sensitive residues resulted in a significantly higher purity of the crude peptide compared to the tBu-based strategy under the tested conditions.[5] This suggests that the milder deprotection conditions required for the Trt group lead to fewer side reactions.[5]
Qualitative Comparison of Tyrosine Protecting Groups
| Protecting Group | Derivative | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA)[6] | Robust and stable to repeated Fmoc deprotection; widely used and well-documented.[7] | Harsh cleavage conditions can promote side reactions with sensitive residues.[5] |
| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM)[5] | Milder cleavage preserves peptide integrity, leading to higher crude purity.[5][8] | More acid-labile, which may be a concern with very acid-sensitive linkers if not handled carefully. |
| 2-Chlorotrityl (2-Cl-Trt) | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6] | Allows for the synthesis of fully protected peptide fragments; extremely mild cleavage conditions.[6] | Higher cost compared to tBu and Trt derivatives. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard steps for manual SPPS.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 100-200 mesh Wang or Rink Amide resin) in a fritted syringe or reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.[6]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).[6]
4. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. For peptides synthesized with Fmoc-Tyr(tBu)-OH, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[9]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Peptide Purity and Identity Analysis
1. High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the peptide using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Monitor the absorbance at 214 nm or 280 nm.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
2. Mass Spectrometry (MS):
-
Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Visualizing Key Processes
Solid-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Orthogonal Protection Strategy in SPPS
Caption: Orthogonal removal of Fmoc (base-labile) and tBu (acid-labile) groups.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified schematic of a receptor tyrosine kinase (RTK) signaling cascade.
Conclusion
While Fmoc-Tyr(tBu)-OH remains a robust and widely used reagent for the incorporation of tyrosine in SPPS, this guide highlights that alternative protecting groups, particularly Fmoc-Tyr(Trt)-OH , can offer significant advantages in terms of final peptide purity. The milder cleavage conditions associated with the Trt group minimize side reactions, leading to a cleaner crude product and simplifying subsequent purification steps. For the synthesis of particularly sensitive or complex peptides, or for the preparation of protected peptide fragments, Fmoc-Tyr(2-Cl-Trt)-OH provides an even milder cleavage option. The choice of the optimal tyrosine derivative will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. Researchers are encouraged to consider these alternatives to optimize their peptide synthesis workflows.
References
- 1. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Fmoc-Tyr(2-Cltrt)-OH | 350241-80-4 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-Tyr-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Tyr-OH (Fmoc-O-tert-butyl-L-tyrosine). The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound, which is a powdered solid that can be hazardous if inhaled or in contact with skin.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. | Protects eyes from airborne dust particles. |
| Hand Protection | Chemical-resistant Gloves | Inspected before use and compliant with EN 374 (EU) or equivalent standards. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Dust Mask | N95 (US) or P1/P2 (EN 143) type respirator.[1][2][3] | Recommended when handling the powder to prevent inhalation of dust particles, especially in poorly ventilated areas.[1][3] |
Operational Plan: Handling and Weighing
Follow these steps to ensure safe handling and accurate weighing of this compound:
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and free of clutter.[3][4][5]
-
Confirm that all necessary PPE is available and in good condition.
-
Have all necessary equipment ready, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate containers for the weighed compound.
-
-
Handling :
-
Wear all required PPE before handling the chemical.
-
Carefully open the this compound container, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the powder to the weighing paper or boat on the analytical balance.
-
Handle the compound gently to minimize dust formation.[4]
-
-
Post-weighing :
-
Securely close the primary container of this compound.[1][4]
-
Clean any minor spills immediately using appropriate tools and place the waste in a designated container.[1]
-
Wipe the spatula and the weighing area with a damp cloth to remove any residual dust.
-
Properly dispose of the weighing paper/boat and any contaminated cleaning materials according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste :
-
Collect all solid waste, including unused this compound, contaminated weighing paper, and cleaning materials, in a clearly labeled, sealed waste container.
-
The waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][4] It is the responsibility of the waste generator to determine the appropriate waste identification and disposal methods.[4]
-
-
Contaminated Gloves :
-
Empty Containers :
-
Empty containers should be triple-rinsed with an appropriate solvent before disposal or recycling, if permissible. The rinsate should be collected as chemical waste.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
